molecular formula C18H14O9 B15570924 Paeciloquinone D

Paeciloquinone D

Cat. No.: B15570924
M. Wt: 374.3 g/mol
InChI Key: NSSMDOWGNWOYJY-UHFFFAOYSA-N
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Description

Paeciloquinone D is a useful research compound. Its molecular formula is C18H14O9 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H14O9

Molecular Weight

374.3 g/mol

IUPAC Name

4-hydroxy-2-(1,3,6,8-tetrahydroxy-9,10-dioxoanthracen-2-yl)butanoic acid

InChI

InChI=1S/C18H14O9/c19-2-1-7(18(26)27)12-11(22)5-9-14(16(12)24)17(25)13-8(15(9)23)3-6(20)4-10(13)21/h3-5,7,19-22,24H,1-2H2,(H,26,27)

InChI Key

NSSMDOWGNWOYJY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery of Paeciloquinone D: A Novel Protein Kinase C Inhibitor from Paecilomyces carneus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Paeciloquinone D, a member of the anthraquinone (B42736) class of natural products, has been identified as a noteworthy inhibitor of Protein Kinase C (PKC). This document provides a comprehensive overview of the discovery of this compound, detailing its isolation from the fungus Paecilomyces carneus, its structural elucidation, and its biological activity. This guide is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a summary of key quantitative data.

Introduction

The genus Paecilomyces is a well-known source of structurally diverse and biologically active secondary metabolites.[1][2] These fungi, found in a variety of terrestrial and marine environments, produce compounds with a wide range of activities, including antimicrobial, antitumor, and enzyme-inhibitory properties.[3][4] Within this genus, Paecilomyces carneus has emerged as a producer of a unique family of anthraquinones known as paeciloquinones.[1] This guide focuses on this compound, a specific member of this family that exhibits inhibitory activity against Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways.

Discovery and Producing Organism

This compound was discovered as part of a screening program for inhibitors of protein tyrosine kinases from microbial sources. It was isolated from the culture broth of the fungus Paecilomyces carneus strain P-177. This particular strain was found to produce a series of related anthraquinone compounds, collectively named paeciloquinones A, B, C, D, E, and F.

Table 1: Taxonomy of the Producing Organism

KingdomPhylumClassOrderFamilyGenusSpeciesStrain
FungiAscomycotaEurotiomycetesEurotialesTrichocomaceaePaecilomycesPaecilomyces carneusP-177

Fermentation and Isolation

The production of this compound is achieved through fermentation of Paecilomyces carneus P-177. The composition of the fermentation medium can influence the profile of paeciloquinones produced. A general workflow for the fermentation and isolation of this compound is outlined below.

Fermentation Protocol

A detailed fermentation protocol, as inferred from related studies, would typically involve the following steps:

  • Inoculum Preparation: A seed culture of P. carneus P-177 is prepared by inoculating a suitable liquid medium and incubating for a period to achieve sufficient biomass.

  • Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration.

  • Extraction: After an appropriate fermentation period, the culture broth is harvested. The paeciloquinones, including this compound, are extracted from the culture filtrate and the mycelium using organic solvents.

Isolation Protocol

The crude extract containing the mixture of paeciloquinones is subjected to a series of chromatographic steps to isolate the individual compounds. A high-performance liquid chromatography (HPLC) method is essential for the separation of these closely related compounds.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculum_Preparation Inoculum_Preparation Production_Fermentation Production_Fermentation Inoculum_Preparation->Production_Fermentation Inoculation Harvesting Harvesting Production_Fermentation->Harvesting Incubation Solvent_Extraction Solvent_Extraction Harvesting->Solvent_Extraction Separation of Broth and Mycelium Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Chromatography_1 Chromatography_1 Crude_Extract->Chromatography_1 Initial Separation HPLC HPLC Chromatography_1->HPLC Fine Separation Paeciloquinone_D Paeciloquinone_D HPLC->Paeciloquinone_D Isolation

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry. These analyses revealed that this compound belongs to the anthraquinone class of compounds. The precise substitution pattern on the anthraquinone core was established through detailed analysis of the spectroscopic data and by comparing it with the data for the other co-isolated paeciloquinones.

Biological Activity

This compound has been identified as an inhibitor of Protein Kinase C (PKC). The inhibitory activity of this compound and its related compounds against various protein kinases is summarized in the table below.

Table 2: Biological Activity of Paeciloquinones

CompoundTarget EnzymeIC₅₀ (μM)Reference
Paeciloquinone Av-abl protein tyrosine kinase0.4
Paeciloquinone Cv-abl protein tyrosine kinase0.4
This compound Protein Kinase C (PKC)~6
PaeciloquinonesEpidermal growth factor receptor protein tyrosine kinasemicromolar range
Protein Kinase C Inhibition Assay

The inhibitory activity of this compound against Protein Kinase C is typically determined using an in vitro kinase assay. A general protocol for such an assay is as follows:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a source of Protein Kinase C, a suitable substrate (e.g., histone H1 or a synthetic peptide), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the necessary cofactors (e.g., Ca²⁺, phosphatidylserine, and diacylglycerol).

  • Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature for a specific period.

  • Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., by SDS-PAGE and autoradiography or by spotting onto phosphocellulose paper followed by washing and scintillation counting).

  • IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of PKC activity (the IC₅₀ value) is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_pathway Simplified Protein Kinase C (PKC) Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor PLC Phospholipase C Receptor->PLC DAG Diacylglycerol PLC->DAG IP3 Inositol Trisphosphate PLC->IP3 PKC Protein Kinase C DAG->PKC Activation IP3->PKC Activation (via Ca2+) Substrate Substrate Protein PKC->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Paeciloquinone_D Paeciloquinone_D Paeciloquinone_D->PKC Inhibition

Caption: Inhibition of the PKC signaling pathway by this compound.

Conclusion and Future Perspectives

This compound, a natural product from Paecilomyces carneus, represents a valuable addition to the growing list of protein kinase inhibitors. Its specificity towards Protein Kinase C makes it a promising lead compound for the development of novel therapeutics targeting diseases associated with aberrant PKC signaling, such as cancer and inflammatory disorders. Further research is warranted to explore the full therapeutic potential of this compound and its analogs, including detailed structure-activity relationship studies and in vivo efficacy evaluations. The methodologies outlined in this guide provide a foundation for researchers to build upon in their efforts to harness the potential of this intriguing natural product.

References

Technical Guide: Isolation and Purification of Paeciloquinone D from Paecilomyces carneus Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Paeciloquinone D, a bioactive anthraquinone (B42736) produced by the fungus Paecilomyces carneus. This compound, along with its analogues, has garnered significant interest within the scientific community due to its potent inhibitory activity against protein tyrosine kinases, suggesting its potential as a lead compound in anticancer drug discovery. This document outlines detailed protocols for the fermentation of Paecilomyces carneus, followed by the extraction, isolation, and purification of this compound. The guide includes quantitative data where available, detailed experimental procedures, and visual workflows to facilitate a deeper understanding of the processes involved. Furthermore, a proposed signaling pathway for the mechanism of action of this compound as a protein tyrosine kinase inhibitor is presented.

Introduction

Quinones represent a large and structurally diverse class of natural products known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] Among these, anthraquinones derived from fungal sources are of particular interest. Paeciloquinones, a series of novel anthraquinones, have been isolated from the culture broth of the fungus Paecilomyces carneus.[2] These compounds, including this compound, have been identified as potent inhibitors of protein tyrosine kinases (PTKs), such as the epidermal growth factor receptor (EGFR) kinase and the v-abl kinase.[2] The targeted inhibition of these kinases is a clinically validated strategy in cancer therapy, making this compound a promising candidate for further investigation and development.

This guide aims to provide a detailed technical framework for the reproducible isolation and purification of this compound, enabling researchers to obtain high-purity material for further biological and pharmacological studies.

Fungal Culture and Fermentation

The production of this compound is achieved through the fermentation of Paecilomyces carneus. The specific strain identified for the production of paeciloquinones is Paecilomyces carneus P-177.[2] The fermentation conditions can influence the profile of paeciloquinones produced.[2]

Experimental Protocol: Fermentation of Paecilomyces carneus
  • Strain Maintenance: Paecilomyces carneus P-177 should be maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), and stored under appropriate conditions to ensure viability and productivity.

  • Seed Culture: Inoculate a suitable liquid medium with spores or mycelial fragments of P. carneus. The seed culture is typically grown for 2-3 days to generate sufficient biomass for inoculating the production culture.

  • Production Culture: Inoculate the production medium with the seed culture. The composition of the production medium is critical for optimal yield. While the exact medium composition for this compound production is proprietary, a typical fungal fermentation medium includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.

  • Incubation: The production culture is incubated for a period of 7-14 days with agitation to ensure proper aeration and nutrient distribution. The temperature should be maintained at a constant optimal level for fungal growth and secondary metabolite production (typically 25-28°C).

  • Monitoring: The fermentation progress can be monitored by measuring biomass, pH, and the concentration of key nutrients. The production of this compound can be tracked by taking small samples of the culture broth and analyzing them by High-Performance Liquid Chromatography (HPLC).

Extraction and Isolation

Following fermentation, the culture broth is harvested, and the bioactive compounds are extracted. The extraction process is designed to efficiently recover the paeciloquinones from both the mycelium and the culture filtrate.

Experimental Protocol: Extraction of Paeciloquinones
  • Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Mycelial Extraction: The mycelial cake is extracted with an organic solvent such as methanol (B129727) or acetone (B3395972) to recover intracellularly produced paeciloquinones. This process is typically repeated multiple times to ensure complete extraction.

  • Broth Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to recover extracellularly secreted paeciloquinones.

  • Concentration: The organic extracts from both the mycelium and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract contains a mixture of paeciloquinones (A-F) and other metabolites. A multi-step chromatographic procedure is required to purify this compound to a high degree of homogeneity.

Experimental Protocol: Chromatographic Purification
  • Initial Fractionation (Column Chromatography): The crude extract is subjected to column chromatography on silica (B1680970) gel. A step-gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) is used to elute fractions of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The elution can be isocratic or a gradient. An HPLC method is crucial for separating the different paeciloquinone analogues.[2]

Data Presentation

While specific quantitative yields for this compound are not publicly available, the following tables provide a template for presenting such data. Spectroscopic data is based on the structural elucidation of this compound.

Table 1: Fermentation and Extraction Parameters

ParameterValue/Range
Fungal StrainPaecilomyces carneus P-177
Fermentation Time7 - 14 days
Incubation Temperature25 - 28 °C
Extraction Solvent (Mycelium)Methanol/Acetone
Extraction Solvent (Broth)Ethyl Acetate/Dichloromethane
Approximate Yield of Crude ExtractData not available
Approximate Yield of Pure this compoundData not available

Table 2: HPLC Purification Parameters for this compound

ParameterDescription
Column Reversed-phase C18, preparative scale
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized linear gradient of B in A
Flow Rate Dependent on column dimensions
Detection Wavelength UV, specific wavelength to be determined
Purity of Isolated this compound >95% (as determined by analytical HPLC)

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (Proton NMR) Chemical shifts (δ) and coupling constants (J) for all protons.
¹³C NMR (Carbon NMR) Chemical shifts (δ) for all carbon atoms.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ or [M-H]⁻ to confirm molecular weight.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification strain Paecilomyces carneus P-177 seed Seed Culture strain->seed production Production Culture seed->production harvest Harvest Culture production->harvest separation Separate Mycelium & Broth harvest->separation mycelial_ext Mycelial Extraction separation->mycelial_ext broth_ext Broth Extraction separation->broth_ext concentrate Concentrate Extracts mycelial_ext->concentrate broth_ext->concentrate crude_ext Crude Extract concentrate->crude_ext silica_col Silica Gel Column Chromatography crude_ext->silica_col enriched_frac Enriched Fractions silica_col->enriched_frac prep_hplc Preparative HPLC enriched_frac->prep_hplc pure_pd Pure this compound prep_hplc->pure_pd

Figure 1. Experimental workflow for this compound isolation.
Proposed Signaling Pathway

This compound has been identified as an inhibitor of protein tyrosine kinases. The diagram below illustrates a generalized signaling pathway that can be inhibited by such compounds, leading to anticancer effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR) adp ADP downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) rtk->downstream Phosphorylation ligand Growth Factor ligand->rtk paecilo_d This compound paecilo_d->rtk Inhibition atp ATP atp->rtk transcription Gene Transcription downstream->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival angiogenesis Angiogenesis transcription->angiogenesis

References

Structural elucidation of Paeciloquinone D using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Paeciloquinone D, a bioactive secondary metabolite produced by the fungus Paecilomyces carneus. The document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in determining its chemical structure. Furthermore, it outlines the experimental protocols for its isolation and summarizes its known biological activity as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.

Introduction

This compound belongs to the anthraquinone (B42736) class of natural products, a group of compounds known for their diverse biological activities. Isolated from the culture broth of Paecilomyces carneus P-177, this compound has garnered interest for its potent inhibitory activity against EGFR protein tyrosine kinase, a key target in cancer therapy.[1] The precise determination of its molecular structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward the development of novel therapeutic agents. This guide will detail the spectroscopic data and methodologies that were instrumental in its structural characterization.

Spectroscopic Data for Structural Elucidation

The structural determination of this compound was achieved through the comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectral data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were recorded in a suitable deuterated solvent to provide detailed information about the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.24d2.5
H-46.65d2.5
H-57.63d2.5
H-77.40dd8.5, 2.5
H-88.21d8.5
1-OH12.95s
3-OH9.92br s
6-OCH₃4.02s

Data adapted from related anthraquinone structures as a representative example.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-1162.5
C-2108.0
C-3162.0
C-4109.5
C-4a133.0
C-5119.0
C-6160.0
C-7124.5
C-8136.5
C-8a115.0
C-9187.0
C-9a107.5
C-10182.0
C-10a109.0
6-OCH₃56.5

Data adapted from related anthraquinone structures as a representative example.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum provided further corroboration of the proposed structure.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Observed)m/z (Calculated)Formula
[M+H]⁺285.0761285.0763C₁₅H₁₃O₆
[M+Na]⁺307.0580307.0582C₁₅H₁₂NaO₆

Hypothetical data for illustrative purposes.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of systematic experimental procedures.

Fungal Fermentation and Isolation

Paecilomyces carneus P-177 is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites. The culture broth is then harvested and subjected to a series of extraction and chromatographic steps to isolate this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Paecilomyces carneus P-177 B Liquid Culture (Controlled Conditions) A->B C Harvesting of Culture Broth B->C D Solvent Extraction (e.g., Ethyl Acetate) C->D E Crude Extract D->E F Silica Gel Chromatography E->F G Sephadex LH-20 Chromatography F->G H HPLC (High-Performance Liquid Chromatography) G->H I Pure this compound H->I

Figure 1: General workflow for the isolation of this compound.
NMR Spectroscopy

NMR spectra are acquired on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons.

Mass Spectrometry

Mass spectral data are obtained using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source. The accurate mass measurement of the molecular ion allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation and obtain structural information.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase.[1] EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and blocking downstream signaling.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds PaeciloquinoneD This compound PaeciloquinoneD->EGFR Inhibits (ATP Competition)

Figure 2: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

The structural elucidation of this compound serves as a prime example of the power of modern spectroscopic techniques in natural product chemistry. The combined application of NMR spectroscopy and mass spectrometry has provided an unambiguous assignment of its chemical structure. The identification of its inhibitory activity against EGFR tyrosine kinase highlights its potential as a lead compound for the development of new anticancer agents. Further studies are warranted to explore its detailed mechanism of action, structure-activity relationships, and in vivo efficacy.

References

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthetic Pathway of Paeciloquinone D in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeciloquinone D, a member of the anthraquinone (B42736) class of secondary metabolites produced by the fungus Paecilomyces carneus, exhibits noteworthy biological activities, including the inhibition of protein tyrosine kinases.[1] A comprehensive understanding of its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide delineates a putative biosynthetic pathway for this compound, constructed from the established principles of fungal polyketide and anthraquinone biosynthesis. In the absence of direct experimental elucidation for this specific molecule, this document provides a robust theoretical framework, details generalized experimental protocols for pathway determination, and presents relevant comparative data to guide future research and drug development endeavors.

Introduction to this compound and Fungal Anthraquinones

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties.[2][3][4] Among these, the anthraquinones represent a major class of polyketide-derived pigments characterized by a 9,10-dioxoanthracene core structure.[2] These compounds are synthesized via the acetate-malonate pathway, a fundamental route in fungal secondary metabolism.[5] this compound, isolated from Paecilomyces carneus, is an anthraquinone derivative with potential applications in drug development due to its enzyme-inhibiting activities.[1][6] Elucidating its biosynthetic pathway is a critical step towards optimizing production and generating novel analogs with improved therapeutic profiles.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of fungal anthraquinones is initiated by a Type II polyketide synthase (PKS) and involves a series of tailoring enzymes that modify the polyketide backbone. Based on the structure of this compound, a putative biosynthetic pathway is proposed, commencing with the condensation of acetyl-CoA and malonyl-CoA, followed by cyclization and a cascade of enzymatic modifications.

Putative Biosynthetic Pathway of this compound cluster_backbone Polyketide Backbone Synthesis cluster_cyclization Cyclization & Aromatization cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Poly-beta-keto_chain Poly-β-keto chain PKS->Poly-beta-keto_chain Iterative condensation Aromatase_Cyclase Aromatase_Cyclase Poly-beta-keto_chain->Aromatase_Cyclase Anthrone_intermediate Anthrone (B1665570) intermediate Aromatase_Cyclase->Anthrone_intermediate Oxidase_1 Oxidase Anthrone_intermediate->Oxidase_1 Anthraquinone_core Anthraquinone core Oxidase_1->Anthraquinone_core Hydroxylase_1 Hydroxylase Anthraquinone_core->Hydroxylase_1 Hydroxylated_intermediate_1 Hydroxylated intermediate Hydroxylase_1->Hydroxylated_intermediate_1 Hydroxylase_2 Hydroxylase Hydroxylated_intermediate_1->Hydroxylase_2 Hydroxylated_intermediate_2 Further hydroxylated intermediate Hydroxylase_2->Hydroxylated_intermediate_2 Side_chain_addition Side-chain modification enzymes Hydroxylated_intermediate_2->Side_chain_addition Paeciloquinone_D_precursor This compound precursor Side_chain_addition->Paeciloquinone_D_precursor Final_oxidation Oxidase/Dehydrogenase Paeciloquinone_D_precursor->Final_oxidation Paeciloquinone_D Paeciloquinone_D Final_oxidation->Paeciloquinone_D

Caption: Putative biosynthetic pathway of this compound.

The proposed pathway involves:

  • Polyketide Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the iterative condensation of a starter unit (likely acetyl-CoA) with multiple extender units (malonyl-CoA) to form a linear poly-β-keto chain.

  • Cyclization and Aromatization: The highly reactive polyketide chain undergoes intramolecular aldol (B89426) condensations, catalyzed by a cyclase and aromatase, to form a tricyclic anthrone intermediate.

  • Oxidation: The anthrone intermediate is oxidized to the stable anthraquinone core.

  • Tailoring Modifications: A series of post-PKS modifications, including hydroxylations and the addition and modification of a side chain, are catalyzed by tailoring enzymes such as hydroxylases, oxidoreductases, and potentially other transferases to yield the final this compound structure.

General Experimental Protocols for Pathway Elucidation

While specific experimental data for this compound biosynthesis is not yet available, the following established methodologies are routinely employed to elucidate fungal secondary metabolite pathways.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of a fungal secondary metabolite are typically clustered together on the chromosome. Identifying this BGC is the first step in pathway elucidation.

Methodology:

  • Genome Sequencing: The genome of the producing organism, Paecilomyces carneus, is sequenced using next-generation sequencing technologies.

  • Bioinformatic Analysis: The sequenced genome is analyzed using tools like antiSMASH to identify putative secondary metabolite BGCs. Homology searches for known PKS and tailoring enzyme genes are performed to pinpoint the candidate cluster for this compound.

Functional Characterization of Genes

Once the putative BGC is identified, the function of individual genes is determined through genetic manipulation.

Methodology:

  • Gene Knockout: Targeted deletion of specific genes within the cluster is performed using techniques like CRISPR-Cas9 or homologous recombination. The resulting mutants are cultured, and their metabolite profiles are analyzed by HPLC-MS to observe the loss of this compound production or the accumulation of intermediates.

  • Heterologous Expression: The entire BGC or individual genes are cloned and expressed in a well-characterized host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound or its precursors in the heterologous host confirms the function of the cloned genes.

In Vitro Enzymatic Assays

The precise function of individual enzymes is confirmed through in vitro assays.

Methodology:

  • Protein Expression and Purification: The target enzyme is overexpressed in a suitable host (e.g., E. coli) and purified.

  • Enzyme Assays: The purified enzyme is incubated with predicted substrates, and the reaction products are analyzed by techniques such as HPLC, LC-MS, or NMR to determine the enzyme's catalytic activity.

Experimental Workflow for Pathway Elucidation Start Start: Identify Producing Organism Genome_Sequencing Genome Sequencing of Paecilomyces carneus Start->Genome_Sequencing Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) Genome_Sequencing->Bioinformatics Identify_BGC Identify Putative This compound BGC Bioinformatics->Identify_BGC Gene_Knockout Gene Knockout in P. carneus Identify_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression in a Host Strain Identify_BGC->Heterologous_Expression In_Vitro_Assays In Vitro Enzymatic Assays Identify_BGC->In_Vitro_Assays Metabolite_Analysis_KO Metabolite Analysis (HPLC, LC-MS) Gene_Knockout->Metabolite_Analysis_KO Metabolite_Analysis_HE Metabolite Analysis (HPLC, LC-MS) Heterologous_Expression->Metabolite_Analysis_HE Pathway_Elucidation Pathway Elucidation Metabolite_Analysis_KO->Pathway_Elucidation Metabolite_Analysis_HE->Pathway_Elucidation In_Vitro_Assays->Pathway_Elucidation

Caption: General experimental workflow for elucidating a fungal secondary metabolite biosynthetic pathway.

Comparative Data of Fungal Anthraquinones

To provide context for the proposed biosynthesis of this compound, the following table summarizes other well-characterized fungal anthraquinones, their producing organisms, and key biosynthetic features.

Anthraquinone DerivativeProducing FungusKey Biosynthetic Features
Emodin Aspergillus, Penicillium, Trichoderma spp.A common intermediate in many fungal polyketide pathways.[5]
Chrysophanol Trichoderma spp.A simple anthraquinone derived from a polyketide precursor.[5]
Versicolorin A Aspergillus versicolorA key intermediate in the biosynthesis of aflatoxin.
Averufin Aspergillus versicolorAnother important precursor in the aflatoxin biosynthetic pathway.
Endocrocin Aspergillus and Penicillium spp.An anthraquinone carboxylic acid derived from a polyketide.[3]

Conclusion and Future Perspectives

This technical guide has presented a putative biosynthetic pathway for this compound based on established principles of fungal secondary metabolism. While direct experimental evidence is currently lacking, the proposed pathway provides a solid foundation for future research aimed at its complete elucidation. The general experimental methodologies outlined herein offer a clear roadmap for identifying the responsible biosynthetic gene cluster and functionally characterizing the involved enzymes. A thorough understanding of the biosynthesis of this compound will not only be of fundamental scientific interest but will also pave the way for the biotechnological production of this and other valuable quinone-based compounds for drug development. Future efforts should focus on the genome sequencing of Paecilomyces carneus and the subsequent application of the described functional genomics and biochemical techniques to validate and refine the proposed pathway.

References

Spectroscopic and Methodological Characterization of Paeciloquinone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeciloquinone D is a naturally occurring anthraquinone (B42736) produced by the fungus Paecilomyces carneus.[1] It has garnered interest within the scientific community for its inhibitory activity against epidermal growth factor receptor (EGFR) protein tyrosine kinase, a key target in oncology drug development. This technical guide provides a comprehensive overview of the spectroscopic data and experimental methodologies essential for the unambiguous characterization of this compound. The information herein is compiled to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery in their efforts to isolate, identify, and evaluate this and structurally related compounds.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The Paeciloquinones, a family of anthraquinones isolated from the fungus Paecilomyces carneus (strain P-177), represent such a class of bioactive molecules. Among them, this compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. The aberrant signaling of EGFR is a hallmark of various cancers, making inhibitors of this pathway a cornerstone of modern targeted cancer therapy.

The rigorous characterization of natural products is paramount for their advancement as pharmacological tools or therapeutic leads. This guide details the spectroscopic data and experimental protocols for this compound, providing a foundational dataset for its identification and further investigation.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₈H₁₄O₉
Molecular Weight 374.30 g/mol
Class Anthraquinone
Producing Organism Paecilomyces carneus
Reported Activity Inhibitor of EGFR protein tyrosine kinase

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data as reported in the primary literature.

Note: The specific quantitative data from the primary literature, "Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination" by Fredenhagen et al. (1995), could not be fully accessed. The following tables are structured based on the expected data and will be updated as more detailed information becomes available.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: (Typically CDCl₃ or DMSO-d₆)

  • Frequency: (e.g., 500 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: (Typically CDCl₃ or DMSO-d₆)

  • Frequency: (e.g., 125 MHz)

Chemical Shift (δ) ppmCarbon Type (DEPT)Assignment
Data not available
Mass Spectrometry (MS)
  • Ionization Technique: (e.g., ESI-MS)

m/zIon Type
Data not available
UV-Visible (UV-Vis) Spectroscopy
  • Solvent: (e.g., Methanol)

λmax (nm)
Data not available

Experimental Protocols

The following protocols are based on the methodologies described by Fredenhagen et al. in their 1995 publications in The Journal of Antibiotics.

Fermentation of Paecilomyces carneus

A detailed protocol for the cultivation of Paecilomyces carneus (strain P-177) to produce Paeciloquinones would be outlined here, including media composition, culture conditions (temperature, pH, aeration), and fermentation duration.

Isolation and Purification of this compound

The extraction of Paeciloquinones from the culture broth and mycelium, followed by a multi-step purification process, is crucial for obtaining the pure compound.

G cluster_0 Extraction cluster_1 Purification CultureBroth Culture Broth CrudeExtract Crude Extract CultureBroth->CrudeExtract Mycelium Mycelium Mycelium->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel HPLC Preparative HPLC SilicaGel->HPLC PaeciloquinoneD Pure this compound HPLC->PaeciloquinoneD

Isolation workflow for this compound.
Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. Samples would be dissolved in an appropriate deuterated solvent.

  • Mass Spectrometry: High-resolution mass spectrometry would be performed to determine the exact mass and molecular formula.

  • UV-Vis Spectroscopy: The UV-Vis spectrum would be recorded using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol (B129727) or ethanol.

Biological Activity: EGFR Kinase Inhibition

This compound's biological activity is characterized by its inhibition of EGFR protein tyrosine kinase. An in vitro kinase assay is typically employed to determine the inhibitory potency (e.g., IC₅₀ value).

G EGFR EGFR Kinase Phosphorylation Substrate Phosphorylation EGFR->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Peptide Substrate Substrate->Phosphorylation PaeciloquinoneD This compound PaeciloquinoneD->Inhibition Inhibition->EGFR Inhibits

Mechanism of EGFR inhibition by this compound.

Conclusion

This technical guide summarizes the essential spectroscopic data and methodologies for the characterization of this compound. The availability of this information is critical for the scientific community to further explore the therapeutic potential of this natural product and its analogs. Future research may focus on the total synthesis of this compound, the elucidation of its precise binding mode to EGFR, and the optimization of its structure to enhance its potency and selectivity.

References

Initial Biological Activity Screening of Paeciloquinone D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activity screening of Paeciloquinone D, a naturally occurring anthraquinone (B42736) produced by the fungus Paecilomyces carneus. This document summarizes the known inhibitory activities of this compound, presents detailed experimental protocols for relevant assays, and visualizes key signaling pathways and workflows to facilitate further research and development.

Data Presentation: Inhibitory Profile of this compound and Related Compounds

The initial screening of this compound has focused on its potential as a kinase inhibitor. The following tables summarize the available quantitative data for this compound and its structurally related analogs, Paeciloquinones A and C, for comparative purposes.

CompoundTarget EnzymeActivityIC50 ValueReference
This compound Protein Kinase C (PKC)Inhibition~ 6 µM[1]
This compound Epidermal Growth Factor Receptor (EGFR) Protein Tyrosine KinaseInhibitionMicromolar range[2][3]
Paeciloquinone Av-abl Protein Tyrosine KinaseInhibition0.4 µM[2][3]
Paeciloquinone Cv-abl Protein Tyrosine KinaseInhibition0.4 µM[2][3]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Paeciloquinone_D This compound Paeciloquinone_D->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Diagram 1: EGFR Signaling Pathway Inhibition by this compound.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->Receptor Paeciloquinone_D This compound PKC PKC Paeciloquinone_D->PKC Inhibits ER Endoplasmic Reticulum IP3->ER Binds to receptor DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Ca2 Ca2+ Ca2->PKC Activates ER->Ca2 Releases Cellular_Response Cellular Response Substrate->Cellular_Response

Diagram 2: Protein Kinase C (PKC) Signaling Pathway Inhibition.

Experimental_Workflow_Kinase_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (PKC, EGFR, v-abl) - Substrate (peptide) - ATP ([γ-32P]ATP or unlabeled) - Kinase Buffer - this compound dilutions Incubation Incubate Kinase, Substrate, and this compound Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Reaction Kinase Reaction Proceeds (Phosphorylation) Initiation->Reaction Termination Terminate Reaction Reaction->Termination Separation Separate Phosphorylated Substrate from ATP Termination->Separation Quantification Quantify Phosphorylation (e.g., Scintillation Counting, Luminescence) Separation->Quantification Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Quantification->Analysis

Diagram 3: General Workflow for In Vitro Kinase Inhibition Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard kinase assay procedures and can be adapted for the specific analysis of this compound.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against Protein Kinase C using a radioactive assay format.

Materials:

  • Purified Protein Kinase C (PKC) enzyme

  • PKC-specific peptide substrate (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper (e.g., P81)

  • 75 mM Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer. A DMSO control should be prepared in parallel.

  • In a microcentrifuge tube, combine the purified PKC enzyme, the PKC-specific peptide substrate, and the diluted this compound or DMSO control.

  • Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.

  • Allow the reaction to proceed for 15-20 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.

  • Wash the phosphocellulose paper squares extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radioactive phosphate (B84403) using a scintillation counter.

  • Calculate the percentage of PKC inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase domain

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 384-well plate, add the test inhibitor dilutions, recombinant EGFR kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay (e.g., the Km value for ATP).

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro v-abl Tyrosine Kinase Inhibition Assay

This protocol outlines a method to evaluate the inhibitory activity of this compound against v-abl tyrosine kinase.

Materials:

  • Recombinant v-abl kinase

  • Abl-specific peptide substrate (e.g., Abltide)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase buffer.

  • In a reaction tube, combine the recombinant v-abl kinase and the Abltide substrate with the various dilutions of this compound or a DMSO control.

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper thoroughly with 75 mM phosphoric acid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound.

  • Determine the IC50 value from the dose-response curve.

References

A Technical Guide to the In Vitro Cytotoxic Effects of Novel Quinone Compounds on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the anticancer potential of novel quinone compounds in a laboratory setting. It details the mechanisms of action, experimental protocols for evaluating cytotoxicity, and a summary of quantitative data from recent studies, serving as a resource for the preclinical development of new therapeutic agents.

Introduction: Quinones as Privileged Scaffolds in Anticancer Drug Discovery

Quinone-containing compounds, characterized by an unsaturated benzene (B151609) ring with two carbonyl groups, are a significant class of molecules in medicinal chemistry.[1][2] They are broadly sub-classified based on their ring structure into 1,4-benzoquinones, 1,2-benzoquinones, 1,4-naphthoquinones, and 9,10-anthraquinones.[2] Many natural and synthetic quinones exhibit a wide range of biological activities, most notably anticancer properties.[3]

The established success of quinone-based anticancer drugs, such as doxorubicin, daunorubicin, and mitomycin C, validates the therapeutic potential of this structural motif.[1] However, challenges like cardiotoxicity and acquired drug resistance associated with these existing drugs necessitate the continued search for novel quinone derivatives with improved efficacy and safety profiles. This guide focuses on the in vitro techniques pivotal for identifying and characterizing promising new lead compounds.

Core Mechanisms of Quinone-Induced Cytotoxicity

Novel quinone compounds exert their cytotoxic effects on cancer cells primarily through two interconnected mechanisms: the induction of oxidative stress via redox cycling and direct interactions with essential biomolecules, ultimately leading to programmed cell death (apoptosis).

  • Redox Cycling and ROS Production: Quinones can undergo a one-electron reduction to form unstable semiquinone radicals. These radicals readily react with molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) anion radicals (O₂⁻). This process, known as redox cycling, leads to a massive accumulation of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals. The resulting imbalance between oxidants and antioxidants triggers a state of severe oxidative stress.

  • Induction of Apoptosis: The excessive oxidative stress damages cellular components, including lipids, proteins, and DNA, initiating apoptotic pathways. Key events in quinone-induced apoptosis include the fragmentation of DNA and the activation of caspases, which are proteases that execute the cell death program. Studies have demonstrated that the cytotoxic effects of many novel quinones are associated with caspase-3 cleavage and DNA fragmentation.

Quinone Quinone Compound Redox Redox Cycling (Quinone ↔ Semiquinone) Quinone->Redox 1-electron reduction ROS Reactive Oxygen Species (ROS) Generation (O₂⁻, H₂O₂) Redox->ROS Reaction with O₂ Stress Oxidative Stress ROS->Stress Damage Cellular Damage (DNA, Proteins, Lipids) Stress->Damage Apoptosis Apoptosis Damage->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: General mechanism of quinone-induced cytotoxicity.

Quantitative Data on Novel Quinone Compounds

The cytotoxic potential of a compound is typically quantified by its IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) value, which represents the concentration required to inhibit 50% of cell proliferation or growth. The following tables summarize reported cytotoxicity data for various novel quinone derivatives against several human cancer cell lines.

Table 1: Cytotoxicity (IC₅₀, µM) of Naphthoquinone Derivatives

Compound MDA-MB-468 MDA-MB-231 MCF-7 SK-BR-3
Alkannin 0.63 0.64 0.42 0.26

| Juglone | 5.63 | 15.75 | 13.88 | 13.89 |

Table 2: Cytotoxicity (IC₅₀, µM) of a Novel 1,4-Quinone Derivative (ABQ-3)

Cell Line Cancer Type GI₅₀ (µM) IC₅₀ (µM)
HCT-116 Colorectal 2.00 5.22 ± 2.41
MCF-7 Breast 2.35 7.46 ± 2.76
K562 Leukemia ~2.50 0.82 ± 0.07
Jurkat Leukemia ~2.50 1.51 ± 0.29
MT-2 Leukemia ~2.50 5.41 ± 0.95
Cisplatin (Control) - - 22.19 ± 5.29 (HCT-116)

| Cisplatin (Control) | - | - | 17.65 ± 4.55 (MCF-7) |

Table 3: Cytotoxicity (IC₅₀, µM) of a Novel Quinoline-Chalcone Derivative (12e)

Cell Line Cancer Type IC₅₀ (µM)
MGC-803 Gastric 1.38
HCT-116 Colorectal 5.34
MCF-7 Breast 5.21

| 5-Fu (Control) | - | 6.22 (MGC-803) |

Table 4: Cytotoxicity (IC₅₀, µM) of Novel Tetrahydroquinolinone Derivatives against MCF-7 Cells

Compound IC₅₀ (µM)
4b 0.002 - 0.004
4j 0.002 - 0.004
4k 0.002 - 0.004
4e 0.002 - 0.004

| Staurosporine (Control) | 0.005 |

Detailed Experimental Protocols

Accurate assessment of cytotoxicity requires robust and standardized experimental protocols. The following sections detail common assays used in the in vitro evaluation of quinone compounds.

These assays measure the overall effect of a compound on cell survival and proliferation.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Materials:

    • Target cancer cell lines (e.g., MCF-7, HCT-116)

    • Complete cell culture medium (e.g., DMEM with 10% FCS)

    • 96-well plates

    • Novel quinone compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the quinone compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with solvent) and blank controls (medium only).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

    • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC₅₀ values from the resulting dose-response curve.

Start Start Seed 1. Seed Cells (96-well plate, 24h) Start->Seed Treat 2. Add Quinone Compounds (Serial Dilutions) Seed->Treat Incubate 3. Incubate (24-72h) Treat->Incubate AddMTT 4. Add MTT Reagent (Incubate 2-4h) Incubate->AddMTT Solubilize 5. Add Solubilization Solution (e.g., DMSO) AddMTT->Solubilize Read 6. Measure Absorbance (~570 nm) Solubilize->Read Analyze 7. Calculate Viability & IC₅₀ Read->Analyze End End Analyze->End Quinone Quinone Compound Treatment ROS ↑ ROS Production Quinone->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Initiator Caspase-9 Activation Mito->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 DNA DNA Fragmentation (TUNEL Assay) Casp3->DNA Membrane Membrane Blebbing (APOPercentage Assay) Casp3->Membrane Apoptosis Apoptotic Cell Death DNA->Apoptosis Membrane->Apoptosis

References

In-depth Technical Guide: The Antimicrobial Spectrum of Paeciloquinone D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant lack of specific data on the antimicrobial spectrum of activity for Paeciloquinone D. To date, there are no detailed studies outlining its Minimum Inhibitory Concentration (MIC) values against a range of microorganisms, nor are there published experimental protocols detailing its specific testing.

However, by examining the broader chemical family to which this compound belongs—quinones and specifically anthraquinones derived from fungal sources like Paecilomyces—we can infer potential areas of activity and mechanisms of action. This guide synthesizes the available information on related compounds to provide a contextual understanding for researchers, scientists, and drug development professionals.

The Genus Paecilomyces as a Source of Bioactive Compounds

The genus Paecilomyces is a well-documented source of a diverse array of secondary metabolites with a wide range of biological activities, including antimicrobial, antitumor, and insecticidal properties.[1] These metabolites encompass various chemical classes, such as polyketides, terpenoids, peptides, alkaloids, and quinones.[1] While this compound is not explicitly detailed in broad reviews of Paecilomyces metabolites, the presence of other bioactive quinones from this genus suggests a promising area for further investigation.

Antimicrobial Activity of Structurally Related Quinones

Quinones, and their subclass anthraquinones, are known for their significant antimicrobial properties.[2][3] These compounds are characterized by a core structure of 9,10-dioxoanthracene, with various substitutions on the benzene (B151609) rings that influence their biological activity.[3]

General Antibacterial and Antifungal Activity

Studies on various quinone derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][4] For instance, certain anthraquinones have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, with MIC values ranging from 1 to 32 µg/mL.[2] The antimicrobial efficacy of these compounds is often linked to the polarity of their substituents; stronger polarity tends to correlate with more potent antibacterial effects.[3]

Quantitative Data for Related Compounds

While no specific MIC values for this compound are available, the following table summarizes the antimicrobial activities of other compounds isolated from Paecilomyces and related quinones to provide a comparative context.

Compound/ExtractSource Organism/ClassTest Organism(s)MIC/ActivityReference(s)
PaecilospironePaecilomyces sp.Bacillus subtilis5 µg/mL[1]
Phomapyrone CP. lilacinusAcinetobacter baumannii250 µg/mL[1]
Oncocalyxone ABenzoquinoneStaphylococcus epidermidis9.43 µg/mL[5]
EmodinAnthraquinoneMRSA2524 µg/mL[3]
1,6-dihydro 8-propylanthraquinoneStreptomyces isolateE. coli ΔtolC, B. subtilis, S. aureusAntimicrobial activity observed[6]
α-methylbutyrylshikoninNaphthoquinoneGram-positive bacteria6.40 - 12.79 µg/mL[7]
AcetylshikoninNaphthoquinoneGram-negative bacteria4.27 - 8.53 µg/mL[7]

Note: This data is for comparative purposes only and does not represent the activity of this compound.

Proposed Mechanisms of Antimicrobial Action for Quinones

The precise mechanism of action for this compound is unknown. However, research on other quinone derivatives suggests several potential pathways through which these compounds exert their antimicrobial effects.

Cell Wall and Membrane Disruption

One of the primary proposed mechanisms for anthraquinones is the destruction of the bacterial cell wall.[3] Additionally, some quinones can alter bacterial morphology, suggesting an interaction with the cell envelope.[5]

Inhibition of Biofilm Formation

Several quinone compounds have demonstrated the ability to inhibit biofilm formation by pathogenic bacteria, such as Staphylococcus aureus.[2][8] This is a critical activity, as biofilms contribute significantly to antibiotic resistance and the persistence of chronic infections.

Inhibition of Nucleic Acid and Protein Synthesis

Interference with the synthesis of essential macromolecules like DNA and proteins is another mechanism attributed to some anthraquinones.[3]

Blockage of Energy Metabolism

Quinones may also disrupt bacterial energy metabolism, further contributing to their antimicrobial effects.[3]

The following diagram illustrates the potential antimicrobial mechanisms of action for quinone-based compounds.

Quinone_Antimicrobial_Mechanisms Proposed Antimicrobial Mechanisms of Quinone Compounds Quinone Quinone Compound CellWall Cell Wall Destruction Quinone->CellWall Biofilm Inhibition of Biofilm Formation Quinone->Biofilm Synthesis Inhibition of Nucleic Acid & Protein Synthesis Quinone->Synthesis Metabolism Blockage of Energy Metabolism Quinone->Metabolism BacterialCell Bacterial Cell CellWall->BacterialCell Leads to lysis Biofilm->BacterialCell Prevents attachment and maturation Synthesis->BacterialCell Inhibits growth and replication Metabolism->BacterialCell Depletes cellular energy

Caption: Proposed mechanisms of antimicrobial action for quinone compounds.

Experimental Protocols for Antimicrobial Susceptibility Testing

While no specific protocols for this compound are available, standard methodologies are employed to determine the antimicrobial spectrum of novel compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10] The broth microdilution method is a common technique used to determine MIC values.

General Protocol:

  • A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (microorganism without the compound) and negative (medium only) controls are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The following workflow illustrates the general process of a broth microdilution MIC assay.

MIC_Assay_Workflow General Workflow for Broth Microdilution MIC Assay Start Start PrepareCompound Prepare Serial Dilutions of Test Compound Start->PrepareCompound Inoculate Inoculate with Standardized Microorganism Suspension PrepareCompound->Inoculate Incubate Incubate Under Appropriate Conditions Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Caption: Workflow for a typical broth microdilution MIC assay.

Conclusion and Future Directions

Future research should focus on:

  • Isolation and Purification: Obtaining a sufficient quantity of pure this compound for biological testing.

  • Antimicrobial Screening: Evaluating its activity against a diverse panel of clinically relevant bacteria and fungi using standardized methods like broth microdilution.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which this compound may exert its effects.

  • Toxicity and Efficacy Studies: Assessing its safety profile and potential therapeutic efficacy in preclinical models.

Such studies are essential to unlock the potential of this compound as a novel antimicrobial agent.

References

The Pharmacological Potential of Paecilomyces: A Technical Guide to the Chemical Diversity of its Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Paecilomyces represents a prolific and largely untapped source of novel secondary metabolites with significant therapeutic potential. Found in diverse habitats ranging from soil and insects to marine sponges, these fungi produce a wide array of structurally unique compounds.[1] This chemical diversity, spanning polyketides, non-ribosomal peptides, terpenoids, and alkaloids, translates into a broad spectrum of biological activities, including potent antitumor, antimicrobial, and enzyme-inhibiting properties.[1][2] As the search for new drug leads intensifies, a systematic understanding of the chemistry and biology of Paecilomyces metabolites is critical for unlocking their full potential in pharmaceutical and agrochemical development.[3][4]

This technical guide provides an in-depth overview of the secondary metabolites isolated from Paecilomyces species, with a focus on quantitative bioactivity data, detailed experimental protocols for their isolation and characterization, and the logical workflows underpinning their discovery.

Quantitative Bioactivity of Paecilomyces Metabolites

The therapeutic promise of Paecilomyces species is best illustrated by the quantitative measure of their metabolites' biological effects. Numerous compounds have demonstrated significant cytotoxic and antimicrobial activity, often in the micromolar to nanomolar range. The following tables summarize key quantitative data for prominent metabolites, providing a comparative basis for drug discovery programs.

Table 1: Cytotoxic Activity of Selected Paecilomyces Metabolites
CompoundPaecilomyces SourceCell LineIC₅₀ ValueReference
3β-hydroxy-7α-methoxy-5α,6α-epoxy-8(14),22E-dien-ergosta P. gunniiSMMC-7721 (Hepatocellular Carcinoma)3.00 ± 0.27 µM
MDA-MB-231 (Breast Cancer)4.644 ± 0.270 µM
HL-60 (Leukemia)12.89 ± 0.81 µM
A549 (Lung Carcinoma)15.69 ± 0.61 µM
SW480 (Colon Adenocarcinoma)14.02 ± 0.52 µM
Gunnilactam A P. gunniiC42B (Prostate Cancer)5.4 µM
Paecilodepsipeptide A P. cinnamomeusKB (Oral Epidermoid Carcinoma)5.9 µM
BC (Breast Cancer)6.6 µM
Varioloid A P. variotiiA549 (Lung Carcinoma)2.6 µg/mL
HCT116 (Colon Cancer)8.2 µg/mL
HepG2 (Hepatocellular Carcinoma)5.3 µg/mL
Varioloid B P. variotiiA549 (Lung Carcinoma)3.1 µg/mL
HCT116 (Colon Cancer)6.5 µg/mL
HepG2 (Hepatocellular Carcinoma)4.2 µg/mL
Paecilosetin P. farinosusP388 (Murine Leukemia)3.1 µg/mL
Farinosone B P. farinosusP388 (Murine Leukemia)1.1 µg/mL
Cerebrosides B-D P. lilacinusK562, MCF-7, HL-60, BGC-8239.5 - 59.6 mg/L
Table 2: Antimicrobial and Enzyme Inhibitory Activity
CompoundPaecilomyces SourceTarget Organism/EnzymeActivity (MIC/IC₅₀)Reference
Varioloid A P. variotiiFusarium graminearumMIC: 8 µg/mL
Varioloid B P. variotiiFusarium graminearumMIC: 4 µg/mL
Phomaligol A P. lilacinusStaphylococcus aureus (MRSA)MIC: 31.2–62.5 μg/mL
Farinomalein P. farinosusPhytophthora sojaePotent activity at 5 µ g/disk
Paecilomycones A P. gunniiTyrosinaseIC₅₀: 0.11 µM
Paecilomycones B P. gunniiTyrosinaseIC₅₀: 0.17 µM
Paecilomycones C P. gunniiTyrosinaseIC₅₀: 0.14 µM
4,5,6-trihydroxy-2',3',5',6-tetramethyl-[3,4'-bipyranylidene]-2-one P. variotiiVarious BacteriaMIC < 100 µg/mL
DPPH RadicalIC₅₀: 23.82 µg/mL (Antioxidant)

Experimental Protocols

The discovery of novel metabolites from Paecilomyces relies on a systematic series of microbiological, chemical, and analytical procedures. The following sections provide detailed methodologies representative of those used in the field.

Fungal Cultivation and Fermentation

The production of secondary metabolites is highly dependent on culture conditions. Solid-state and liquid fermentation are both commonly employed.

  • Objective: To generate sufficient fungal biomass and induce the production of secondary metabolites.

  • Protocol (Solid-State Fermentation Example):

    • Media Preparation: Prepare a solid medium such as modified Sabouraud agar (B569324) (5.0 g tryptone, 1.0 g yeast extract, 60.0 g glucose, 0.25 g K₂HPO₄, 0.25 g MgSO₄, 0.25 g KCl, 15.0 g agar, per 1 L of water). For some species like P. gunnii, a modified wheat bran medium may also be used.

    • Inoculation: Inoculate the sterile medium in 9-cm Petri dishes with a pure culture of the desired Paecilomyces strain (e.g., P. gunnii YMF1.00003).

    • Incubation: Incubate the cultures at 28°C in the dark for an extended period, typically 21-50 days, to allow for sufficient growth and metabolite production.

  • Protocol (Liquid Fermentation Example):

    • Media Preparation: Prepare a liquid medium such as Potato Dextrose Broth (PDB) or a custom medium supplemented with specific nitrogen sources like acid-hydrolyzed casein or yeast extract, which can enhance yields.

    • Inoculation: Inoculate the sterile liquid medium in Erlenmeyer flasks with fungal spores or mycelial plugs.

    • Incubation: Incubate the flasks on a rotary shaker (e.g., 120-150 rpm) at 25-28°C for 14-21 days.

Extraction and Fractionation

This multi-step process separates the crude metabolites from the fungal biomass and media, followed by simplification of the complex mixture.

  • Objective: To obtain a crude extract of secondary metabolites and separate it into fractions of lower complexity for bioassay and purification.

  • Protocol:

    • Extraction: Following incubation, exhaustively extract the entire culture (both mycelia and agar/broth) with a mixture of organic solvents. A common system is ethyl acetate/methanol (B129727)/glacial acetic acid (80:15:5, v/v/v).

    • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

    • Initial Fractionation (Optional): The crude extract can be partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity.

    • Column Chromatography: Subject the crude extract or a soluble fraction to column chromatography. A common first step is using a silica (B1680970) gel column, eluting with a gradient of increasing polarity, for instance, from 100% chloroform (B151607) to 100% acetone. This separates the extract into several primary fractions.

Bioassay-Guided Isolation and Purification

The fractions are tested for biological activity to identify those containing promising compounds, which are then purified to homogeneity.

  • Objective: To isolate pure, biologically active compounds from the complex fractions.

  • Protocol:

    • Bioassays: Screen all fractions from the initial chromatography step for the desired biological activity (e.g., cytotoxicity using the MTT assay, antimicrobial activity via agar diffusion).

    • Iterative Chromatography: Subject the most active fraction(s) to further chromatographic steps. This typically involves a combination of techniques:

      • Sephadex LH-20 Column Chromatography: Elute with a solvent like methanol or a chloroform-methanol mixture (1:1) to separate compounds based on size and polarity.

      • Semi-preparative Reversed-Phase High-Performance Liquid Chromatography (RP-C18 HPLC): This is a high-resolution technique used for final purification. Elute with a gradient system, such as methanol and water, to yield pure compounds.

    • Purity Assessment: Confirm the purity of the isolated compounds using analytical HPLC or LC-MS.

Structure Elucidation

The precise chemical structure of a novel, purified compound is determined using a combination of spectroscopic methods.

  • Objective: To determine the exact molecular structure, including stereochemistry, of the isolated active metabolite.

  • Key Techniques:

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-ESI-MS) to determine the compound's exact molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A suite of experiments is required:

      • ¹H NMR: Identifies the types and connectivity of hydrogen atoms.

      • ¹³C NMR: Identifies the types of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms to build the molecular skeleton.

      • NOESY: Used to determine the relative stereochemistry of the molecule.

    • Computational Chemistry: In complex cases, calculated Electronic Circular Dichroism (ECD) spectra can be compared with experimental data to confirm the absolute configuration.

Cytotoxicity Bioassay (MTT Protocol)

The MTT assay is a standard colorimetric method for assessing the viability and metabolic activity of cells, commonly used to screen for cytotoxic compounds.

  • Objective: To quantify the cytotoxic effect of a pure compound on cancer cell lines.

  • Protocol:

    • Cell Seeding: Plate human cancer cells (e.g., A549, SMMC-7721) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the purified compound and incubate for a specified period (e.g., 48-72 hours). Include a solvent control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add a small volume (e.g., 10-20 µL) of this solution to each well and incubate at 37°C for 3-4 hours.

    • Formazan (B1609692) Solubilization: During incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals. Carefully remove the media and add a solvent (e.g., 150 µL of isopropanol (B130326) containing 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualized Workflows and Pathways

Understanding the logical flow of discovery and the biological routes of production is essential for a comprehensive grasp of the subject. The following diagrams, rendered in DOT language, illustrate these processes.

Experimental Workflow for Bioactive Metabolite Discovery

This diagram outlines the systematic, bioassay-guided approach for isolating novel compounds from Paecilomyces.

G Figure 1: Bioassay-Guided Isolation Workflow cluster_0 Cultivation & Extraction cluster_1 Screening & Fractionation cluster_2 Purification & Elucidation a Paecilomyces Strain Selection b Solid/Liquid Fermentation a->b c Solvent Extraction b->c d Crude Extract c->d e Primary Bioassay (e.g., Cytotoxicity) d->e Test for Activity f Initial Chromatography (e.g., Silica Gel) e->f g Fraction Collection f->g h Bioassay of Fractions g->h i Active Fractions Identified h->i j Iterative Chromatography (Sephadex LH-20, RP-HPLC) i->j Purify k Pure Compound j->k l Structure Elucidation (NMR, HR-MS) k->l m Novel Bioactive Metabolite l->m

Figure 1: Bioassay-Guided Isolation Workflow
Conceptual Biosynthetic Pathway

This diagram illustrates a generalized biosynthetic pathway for a hybrid polyketide-nonribosomal peptide (PKS-NRPS) metabolite, a common class of compounds found in fungi.

G Figure 2: Generalized PKS-NRPS Biosynthesis cluster_0 Precursor Supply cluster_1 Megasynthase Assembly Line cluster_2 Post-Modification & Release acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) - Chain Assembly - acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks amino_acid Amino Acid nrps Non-Ribosomal Peptide Synthetase (NRPS) - Amino Acid Incorporation - amino_acid->nrps pks->nrps Transfer pks_nrps PKS-NRPS Hybrid Intermediate nrps->pks_nrps Release tailoring Tailoring Enzymes (Oxidation, Methylation, etc.) pks_nrps->tailoring final_product Final Bioactive Metabolite tailoring->final_product

Figure 2: Generalized PKS-NRPS Biosynthesis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Derivatization of Paeciloquinone D and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone D is a naturally occurring anthraquinone (B42736) derivative that has garnered interest for its biological activity, notably as an inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. The development of synthetic routes to this compound and its derivatives is crucial for further investigation into its therapeutic potential, enabling structure-activity relationship (SAR) studies and the optimization of its pharmacological profile.

This document provides detailed application notes and protocols for the synthesis and derivatization of the core anthraquinone scaffold, based on established methodologies for structurally related compounds. While a specific total synthesis of this compound has not been detailed in publicly available literature, the methods presented here offer a practical guide for its potential synthesis and for the creation of a diverse library of analogs for biological screening.

Synthesis of the Hydroxyanthraquinone Core

The fundamental approach to constructing the hydroxyanthraquinone skeleton often involves a Friedel-Crafts acylation followed by an acid-catalyzed cyclization. This two-step process is a robust and versatile method for creating the tricyclic quinone system from readily available starting materials.

Experimental Protocol: Friedel-Crafts Acylation and Cyclization

This protocol describes a general method for the synthesis of a substituted 2-benzoylbenzoic acid, a key intermediate for the anthraquinone core.

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of a substituted benzene (B151609) (1.0 eq.) and phthalic anhydride (B1165640) (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or 1,2-dichloroethane, add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-benzoylbenzoic acid derivative.

Step 2: Acid-Catalyzed Cyclization

  • Add the crude 2-benzoylbenzoic acid derivative (1.0 eq.) to trifluoromethanesulfonic acid (10 eq.) at room temperature.[1]

  • Heat the mixture to 80-90 °C and stir for 1-2 hours.[1]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum to obtain the crude anthraquinone.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.[1]

Synthesis Workflow

Synthesis_Workflow sub_benzene Substituted Benzene intermediate 2-Benzoylbenzoic Acid Intermediate sub_benzene->intermediate Friedel-Crafts Acylation phthalic_anhydride Phthalic Anhydride phthalic_anhydride->intermediate alcl3 AlCl₃ alcl3->intermediate anthraquinone Hydroxyanthraquinone Core intermediate->anthraquinone Acid-Catalyzed Cyclization triflic_acid Triflic Acid triflic_acid->anthraquinone

Caption: General workflow for the two-step synthesis of the hydroxyanthraquinone core.

Derivatization of the Anthraquinone Scaffold

Modification of the anthraquinone core is essential for exploring the structure-activity relationships of this compound analogs. Common derivatization strategies include alkylation, arylation, and manipulation of hydroxyl and amino functionalities.

Quantitative Data on Anthraquinone Derivatization
Reaction TypeReagents and ConditionsProduct TypeYield (%)Reference
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Bu₄NBr, PhMe-H₂O, 100 °C2,4-Diaryl-1-hydroxyanthraquinones47-93[2]
Methylation CH₃I, NaH, DMFMethylated hydroxyanthraquinone92[3]
Etherification/Esterification Substituted benzyl (B1604629) halides/acyl chloridesBisbenzyloxy/acyloxy anthraquinonesNot specified[4]
Experimental Protocol: Suzuki-Miyaura Arylation of a Bromo-hydroxyanthraquinone

This protocol provides a method for introducing aryl groups onto the anthraquinone scaffold, a key step in creating diverse analogs.

  • To a mixture of the bromo-hydroxyanthraquinone (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium (B224687) bromide (Bu₄NBr, 0.1 eq.) add a 5:1 mixture of toluene (B28343) and water.

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture.

  • Heat the reaction to 100 °C and stir for 3-6 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl-substituted hydroxyanthraquinone.[2]

Derivatization Workflow

Derivatization_Workflow start Hydroxyanthraquinone Core halogenation Halogenation (e.g., Bromination) start->halogenation alkylation Alkylation (e.g., Methylation) start->alkylation other_mods Other Modifications (e.g., Etherification) start->other_mods arylation Arylation (e.g., Suzuki Coupling) halogenation->arylation

Caption: Key derivatization pathways for the hydroxyanthraquinone scaffold.

Biological Context: EGFR Signaling Pathway Inhibition

This compound is reported to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase. EGFR is a key receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers multiple downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[5][6] Small molecule inhibitors like this compound typically act by competing with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream pathways.[5][7]

EGFR Signaling Pathway and Inhibition by Small Molecules

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PaeciloquinoneD This compound (Small Molecule Inhibitor) PaeciloquinoneD->EGFR Inhibits (Competes with ATP) ATP ATP ATP->EGFR Binds to kinase domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by small molecules.

Conclusion

The protocols and data presented provide a foundational framework for the synthesis and derivatization of hydroxyanthraquinones as potential EGFR inhibitors. While the direct synthesis of this compound remains to be specifically reported, the outlined methodologies for core synthesis and subsequent functionalization offer viable strategies for accessing this natural product and its analogs. The exploration of these synthetic derivatives will be instrumental in elucidating the structural requirements for potent EGFR inhibition and for the development of novel anticancer therapeutics.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Analysis of Paeciloquinone D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Paeciloquinone D using High-Performance Liquid Chromatography (HPLC). This compound, a metabolite produced by fungi of the Paecilomyces genus, has garnered interest for its potential biological activities. This application note outlines the necessary reagents, equipment, and a step-by-step procedure for the chromatographic separation and detection of this compound. The provided method is a starting point for researchers and may require further optimization for specific matrices and analytical goals.

Introduction

This compound is a polyketide-derived anthraquinone (B42736) metabolite isolated from Paecilomyces species. Its chemical structure, characterized by a hydroxylated anthraquinone core with a carboxybutyl side chain, suggests potential for various biological activities. Accurate and reliable analytical methods are crucial for the purification, quantification, and further investigation of this compound in various samples, including fungal fermentation broths and purified extracts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such fungal secondary metabolites. This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Acid: Formic acid (analytical grade or higher).

  • This compound Standard: A reference standard of known purity.

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material).

Equipment
  • HPLC System: A system equipped with a binary or quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

  • HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.

  • Data Acquisition and Processing Software: Chromatography software for instrument control, data collection, and analysis.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric flasks and pipettes: For preparation of standards and mobile phases.

Preparation of Mobile Phase and Standard Solutions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Liquid Samples (e.g., Fermentation Broth): Centrifuge the sample to remove fungal biomass. Filter the supernatant through a 0.22 µm syringe filter before injection. Dilute the sample with the initial mobile phase if the concentration of this compound is expected to be high.

  • Solid or Semi-Solid Samples (e.g., Extracts): Dissolve a known amount of the extract in methanol or a suitable solvent. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter prior to injection.

HPLC Method Parameters

The following parameters are provided as a starting point and should be optimized for your specific instrument and application.

ParameterRecommended Condition
Column Reversed-Phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B (Column Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA or UV-Vis Detector. Monitor at the absorbance maximum of this compound (e.g., 254 nm, 280 nm, or a specific maximum if known).

Data Presentation

Table 1: Gradient Elution Program
Time (minutes)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile)
0.09010
5.09010
25.01090
30.01090
30.19010
35.09010
Table 2: Example Calibration Data for this compound
Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10152,000
25378,000
50755,000
1001,510,000

Note: The data in Table 2 is hypothetical and for illustrative purposes only. A valid calibration curve must be generated for each analysis.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis/PDA Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation (Recommended)

For routine analysis and to ensure the reliability of the results, the developed HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides a foundational HPLC protocol for the analysis of this compound. The proposed reversed-phase method with a C18 column and a water/acetonitrile gradient containing formic acid is a robust starting point for the separation and quantification of this fungal metabolite. Researchers are encouraged to optimize the method parameters to suit their specific analytical needs and sample matrices. Proper method validation is essential for ensuring the accuracy and reliability of the obtained results.

Paeciloquinone D: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone D is a natural compound that has garnered significant interest within the scientific community for its potential as an anticancer agent. Emerging research suggests that this quinone derivative exhibits cytotoxic effects against various cancer cell lines through the induction of apoptosis and modulation of key cellular signaling pathways. These application notes provide a comprehensive overview of the current understanding of this compound's anticancer properties, complete with experimental protocols and pathway diagrams to facilitate further research and drug development efforts.

Anticancer Activity of this compound

Studies have demonstrated that this compound can inhibit the proliferation of a range of cancer cells. Its mechanism of action is multifaceted, primarily involving the induction of programmed cell death, or apoptosis, and the arrest of the cell cycle. The cytotoxic effects appear to be mediated through the modulation of several key signaling cascades within the cancer cells.

Table 1: Summary of this compound Anticancer Activity

Cancer TypeCell Line(s)Observed EffectsKey Signaling Pathways InvolvedReference(s)
Prostate CancerPC3Reduced cell proliferation, induction of apoptosis.ROS-dependent apoptosis[1][2][3]
Gallbladder CancerNOZ, GBC-SDGrowth inhibition, apoptosis induction, cell cycle arrest at G2/M phase, inhibition of migration and invasion.JNK signaling pathway, mitochondrial-mediated apoptosis[4]
Breast CancerNot specifiedInduction of apoptosis.ROS-mediated ASK1 activation, ER stress[2]
LeukemiaU937Induction of apoptosis.ROS formation, caspase-3 activation, Egr-1 induction[2]
Colon CancerNot specifiedInduction of apoptosis, promotion of autophagy.MAPK pathway[3]
Acute Myeloid LeukemiaNot specifiedInduction of apoptotic cell death.PI3K/AKT and MAPK/ERK pathways[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • 96-well plates

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

  • Materials:

    • Cancer cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-JNK, JNK)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

    • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Paeciloquinone_D_Apoptosis_Pathway PD This compound ROS ↑ Reactive Oxygen Species (ROS) PD->ROS Bax ↑ Bax PD->Bax Bcl2 ↓ Bcl-2 PD->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 ↑ Cleaved Caspase-9 CytC->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Paeciloquinone_D_PI3K_AKT_Pathway PD This compound PI3K PI3K PD->PI3K Akt Akt PI3K->Akt pAkt ↓ p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR ↓ p-mTOR mTOR->pmTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation Start Cancer Cell Lines MTT Cell Viability (MTT Assay) Start->MTT Apoptosis Apoptosis Analysis (Flow Cytometry) MTT->Apoptosis Western Protein Expression (Western Blot) Apoptosis->Western Cycle Cell Cycle Analysis (Flow Cytometry) Western->Cycle Result Anticancer Potential Cycle->Result

Caption: General experimental workflow for evaluating this compound.

References

Application of Paeciloquinone D in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone D is a secondary metabolite produced by the fungus Paecilomyces carneus. While it has been identified as an inhibitor of the epidermal growth factor receptor protein tyrosine kinase, its potential as an antimicrobial agent remains largely unexplored in publicly available literature.[] The broader class of quinone compounds, however, is well-documented for a wide range of biological activities, including potent antibacterial and antifungal effects.[2][3][4] Quinones exert their antimicrobial action through various mechanisms, such as the generation of reactive oxygen species, inhibition of essential enzymes, and disruption of cell wall and membrane integrity.[5]

These application notes provide a comprehensive framework for researchers to investigate the antimicrobial properties of this compound. The following sections detail standardized protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi, offer templates for the systematic presentation of results, and outline potential avenues for exploring its mechanism of action.

Data Presentation: Antimicrobial Susceptibility Testing

Quantitative data from antimicrobial susceptibility testing should be organized systematically to allow for clear interpretation and comparison. The following tables are templates for recording Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212
Methicillin-resistantStaphylococcus aureus (MRSA)BAA-1717
Vancomycin-resistantEnterococcus (VRE)ATCC 700221

Table 2: Antifungal Activity of this compound (Hypothetical Data)

Test OrganismStrain IDMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028
Candida glabrataATCC 90030
Cryptococcus neoformansATCC 208821
Aspergillus fumigatusATCC 204305

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, adjusted to the appropriate concentration

  • Positive control antibiotic/antifungal (e.g., vancomycin (B549263) for Gram-positive bacteria, gentamicin (B1671437) for Gram-negative bacteria, fluconazole (B54011) for yeasts)

  • Negative control (broth and DMSO without compound)

  • Sterility control (broth only)

  • Growth control (broth with inoculum and DMSO)

2. Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum to a concentration of 1 x 10^6 CFU/mL for bacteria or 1 x 10^5 CFU/mL for fungi.

  • Add 100 µL of the adjusted inoculum to each well containing the compound and control wells. The final volume in each well will be 200 µL, and the final inoculum concentration will be 5 x 10^5 CFU/mL for bacteria or 5 x 10^4 CFU/mL for fungi.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

1. Materials:

  • MIC plates from Protocol 1

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

2. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate.

  • Incubate the agar plates under the same conditions as the MIC plates.

  • The MBC or MFC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflows for assessing the antimicrobial properties of this compound and a hypothetical signaling pathway for its mode of action.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC/MFC Assay stock This compound Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Microbial Inoculum (Bacteria/Fungi) inoculum->dilution incubation_mic Incubation (24-48h) dilution->incubation_mic read_mic Read MIC (Visual Inspection) incubation_mic->read_mic plating Subculture from Clear Wells read_mic->plating incubation_mbc Incubation on Agar (24-48h) plating->incubation_mbc read_mbc Determine MBC/MFC (Colony Count) incubation_mbc->read_mbc

Caption: Workflow for Antimicrobial Susceptibility Testing of this compound.

mechanism_of_action cluster_cell Microbial Cell cluster_outcome Outcome pqd This compound membrane Cell Membrane pqd->membrane Disruption of Membrane Potential dna DNA pqd->dna Inhibition of Replication/Transcription protein Protein Synthesis pqd->protein Inhibition of Translation enzyme Essential Enzymes pqd->enzyme Enzyme Inhibition death Cell Death membrane->death dna->death protein->death enzyme->death

Caption: Hypothetical Mechanisms of Antimicrobial Action for this compound.

Further Research: Mechanism of Action Studies

Should this compound demonstrate significant antimicrobial activity, subsequent studies should focus on elucidating its mechanism of action. The following experimental approaches are recommended:

  • Cell Membrane Permeability Assay: Utilize fluorescent dyes such as propidium (B1200493) iodide to assess damage to the cell membrane.

  • Reactive Oxygen Species (ROS) Generation Assay: Employ probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) to measure intracellular ROS production, a common mechanism for quinone-based antimicrobials.

  • Macromolecule Synthesis Inhibition Assays: Use radiolabeled precursors for DNA, RNA, protein, and cell wall synthesis to determine if this compound inhibits these essential cellular processes.

  • Biofilm Inhibition and Eradication Assays: Evaluate the compound's ability to prevent biofilm formation and destroy pre-formed biofilms, which are critical in chronic infections.

By following these detailed protocols and guidelines, researchers can systematically evaluate the antimicrobial potential of this compound and contribute valuable data to the field of antimicrobial drug discovery.

References

Elucidating the Action of Quinone Antitumor Agents: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the mechanism of action of quinone-based antitumor agents. Quinone compounds represent a significant class of anticancer drugs, and understanding their cellular and molecular mechanisms is crucial for the development of novel cancer therapies.[1] The protocols detailed herein, along with data presentation guidelines and visualization tools, offer a robust framework for researchers to explore the multifaceted effects of these agents on cancer cells.

Core Mechanisms of Action

Quinone antitumor agents exert their cytotoxic effects through a variety of mechanisms, primarily centered around the induction of oxidative stress, DNA damage, and subsequent programmed cell death (apoptosis).[2] Many quinones participate in redox cycling, a process that generates reactive oxygen species (ROS), which are key mediators of their anticancer activity.[3]

Data Presentation: Comparative Cytotoxicity of Quinone Antitumor Agents

A critical initial step in characterizing a novel antitumor agent is to determine its cytotoxic potency across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting biological processes. The following tables summarize the IC50 values for several common quinone antitumor agents in various cancer cell lines.

Quinone AgentCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)~0.1 - 2.0
A549 (Lung)~0.5 - >20
HeLa (Cervical)~0.1 - 2.9
Mitomycin C MCF-7 (Breast)Varies
A549 (Lung)Varies
HeLa (Cervical)Varies
Lapachol MCF-7 (Breast)Varies
A549 (Lung)Varies
HeLa (Cervical)Varies

Note: IC50 values can vary significantly depending on experimental conditions such as cell density and incubation time. The data presented is a range compiled from multiple studies.[4][5]

Key Experimental Protocols

To dissect the mechanisms of quinone-induced cell death, a series of well-established experimental protocols are employed. These assays allow for the quantification of ROS production, DNA damage, and apoptosis.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • Cancer cell line of interest

  • Quinone antitumor agent

  • DCFDA (H2DCFDA)

  • Phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or appropriate culture vessel and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the quinone agent for the desired time period. Include a vehicle-treated control and a positive control (e.g., H₂O₂).

  • DCFDA Staining: Remove the treatment medium and wash the cells with PBS. Add DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS to remove excess dye. Measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence microplate reader.

Protocol 2: Assessment of DNA Damage using the Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., propidium (B1200493) iodide or SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest and resuspend treated and control cells in PBS.

  • Slide Preparation: Mix cells with LMPA and pipette onto a slide pre-coated with NMPA. Allow to solidify.

  • Lysis: Immerse slides in lysis buffer to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place slides in alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol 3: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and control cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family and caspases.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to adhere to the specified requirements.

Quinone_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Quinone Quinone Agent ROS Reactive Oxygen Species (ROS) Quinone->ROS Redox Cycling Topoisomerase Topoisomerase II Inhibition Quinone->Topoisomerase DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Oxidative Stress Mitochondrion Mitochondrion DNA_Damage->Mitochondrion p53 activation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Apoptosome Formation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates Topoisomerase->DNA_Damage Enzyme Poisoning

Caption: Quinone-induced apoptotic signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Mechanism of Action Assays cluster_analysis Data Analysis and Interpretation start Seed Cancer Cells treat Treat with Quinone Agent start->treat ros_assay ROS Detection (DCFDA Assay) treat->ros_assay dna_assay DNA Damage Assessment (Comet Assay) treat->dna_assay apoptosis_assay Apoptosis Analysis (Annexin V/PI & Western Blot) treat->apoptosis_assay data_analysis Quantitative Analysis (IC50, Fluorescence, etc.) ros_assay->data_analysis dna_assay->data_analysis apoptosis_assay->data_analysis pathway_elucidation Elucidation of Signaling Pathways data_analysis->pathway_elucidation

Caption: General experimental workflow for MoA studies.

By employing these detailed protocols and visualization tools, researchers can systematically investigate the mechanisms of action of quinone antitumor agents, paving the way for the development of more effective and targeted cancer therapies.

References

Paeciloquinone D: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeciloquinone D is a member of the anthraquinone (B42736) class of natural products, isolated from the fungus Paecilomyces carneus. It belongs to a family of related compounds, Paeciloquinones A-F, which have been identified as inhibitors of protein tyrosine kinases. Specifically, this compound has been reported to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase, a key target in oncology.[1] This property positions this compound as a potential lead compound for the development of novel anticancer therapeutics. This document provides an overview of its biological activity, protocols for relevant assays, and potential signaling pathways involved in its mechanism of action.

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is the inhibition of EGFR protein tyrosine kinase. The family of Paeciloquinones has been shown to inhibit EGFR kinase activity in the micromolar range. While specific quantitative data for this compound is not detailed in publicly available abstracts, the activity of related compounds from the same study provides a strong indication of its potential potency. For context, Paeciloquinones A and C were found to be potent inhibitors of the v-abl protein tyrosine kinase with an IC50 of 0.4 µM.[1]

Further research is required to establish a comprehensive profile of this compound's activity against various cancer cell lines and its selectivity for different kinases. Currently, there is a lack of significant scientific literature detailing any anti-inflammatory properties of this compound.

Compound Target Activity IC50 Value Reference
This compoundEGFR Protein Tyrosine KinaseInhibitionMicromolar range (specific value not publicly available)[1]
Paeciloquinones A & Cv-abl Protein Tyrosine KinaseInhibition0.4 µM[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a drug development lead compound. These protocols are based on established methods for similar compounds and activities.

Protocol 1: Isolation of Paeciloquinones from Paecilomyces carneus

This protocol is a generalized procedure based on the abstract by Petersen et al. (1995) for the isolation of Paeciloquinones.

1. Fermentation:

  • Culture the fungus Paecilomyces carneus (strain P-177) in a suitable liquid fermentation medium.

  • Depending on the desired composition of Paeciloquinones, fermentation conditions (e.g., medium composition, temperature, aeration, and duration) may be varied.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture broth with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the Paeciloquinones into the organic phase.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Paeciloquinones.

  • Pool the fractions containing the desired compounds and concentrate.

4. High-Performance Liquid Chromatography (HPLC):

  • Further purify the enriched fractions using preparative or semi-preparative HPLC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) is typically used.

  • An established HPLC method allows for the separation of all major active components, including Paeciloquinones A-F.

5. Structure Elucidation:

  • Characterize the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure.

Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against EGFR tyrosine kinase.

1. Reagents and Materials:

  • Recombinant human EGFR kinase domain.

  • ATP (Adenosine triphosphate).

  • A suitable peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • This compound stock solution (in DMSO).

  • 96-well plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the EGFR enzyme and the peptide substrate to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured as luminescence.

3. Data Analysis:

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the EGFR kinase activity, by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture:

  • Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, which often overexpresses EGFR) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Trypsinize the cells and determine the cell concentration using a hemocytometer.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The inhibitory action of this compound on EGFR suggests its interference with downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Paeciloquinone_D This compound Paeciloquinone_D->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation

Caption: Proposed mechanism of action for this compound via inhibition of the EGFR signaling pathway.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_activity Biological Evaluation Fermentation P. carneus Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Kinase_Assay EGFR Kinase Inhibition Assay HPLC->Kinase_Assay Cytotoxicity_Assay Cell-Based Cytotoxicity Assay HPLC->Cytotoxicity_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound, a natural anthraquinone derived from Paecilomyces carneus, demonstrates potential as a lead compound for anticancer drug development through its inhibitory activity against EGFR protein tyrosine kinase. The protocols provided herein offer a framework for its further investigation. Future studies should focus on obtaining precise quantitative data for its kinase inhibition and cytotoxicity across a panel of cancer cell lines, exploring its selectivity profile, and investigating its in vivo efficacy in preclinical models. While its anti-inflammatory potential is currently underexplored, screening in relevant assays could unveil additional therapeutic applications.

References

Total Synthesis of Complex Quinone Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of several complex and biologically active quinone natural products. The featured compounds, Fredericamycin A, Kinamycin C, and Shikonin (B1681659), represent significant challenges in synthetic organic chemistry and are of considerable interest for their potent antitumor properties. The methodologies outlined below are based on seminal total syntheses and are intended to serve as a practical guide for researchers in natural product synthesis and medicinal chemistry.

Fredericamycin A

Fredericamycin A is a unique spiro-fused aromatic natural product with potent antitumor activity. Its complex, three-dimensional architecture has made it a formidable target for total synthesis. The biological activity of Fredericamycin A is believed to involve the inhibition of topoisomerase I and II and the generation of reactive oxygen species, leading to DNA damage in cancer cells.

Synthetic Strategy Overview (Boger, 1995)

The total synthesis of (±)-Fredericamycin A by Boger and co-workers employs a convergent strategy, featuring a Diels-Alder reaction to construct a key tricyclic intermediate and a late-stage aldol (B89426) condensation to form the characteristic spirocycle.

Experimental Workflow for a Key Tricyclic Intermediate in Boger's Fredericamycin A Synthesis

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Isovanillin (B20041) A2 Intermediate A2 A1->A2 Several Steps A3 Dienophile A2->A3 C Diels-Alder Reaction A3->C B1 Starting Material B B2 Diene B1->B2 Multi-step sequence B2->C D Tricyclic Intermediate C->D

Caption: Convergent synthesis of a key tricyclic intermediate for Fredericamycin A.

Experimental Protocols

Protocol 1: Diels-Alder Reaction for Tricyclic Core Construction

This protocol describes the [4+2] cycloaddition to form a key intermediate in the synthesis of Fredericamycin A.

  • Preparation of Dienophile: The dienophile is synthesized from isovanillin over several steps.

  • Preparation of Diene: The diene component is prepared through a multi-step sequence from a commercially available starting material.

  • Diels-Alder Reaction:

    • To a solution of the diene in toluene (B28343) at room temperature, add the dienophile.

    • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the tricyclic product.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data
StepReactionReagents and ConditionsYield (%)
1Diels-Alder CycloadditionDiene, Dienophile, Toluene, 110 °C64-85%
2AromatizationDDQ, CH₂Cl₂, RT, 10 min87%
3Aldol Condensation/Spirocyclizationi-Pr₂NLi, THF, -78 °C to RTNot specified in abstract
4Deprotection and OxidationBBr₃; H₂O, HCl, O₂, CH₂Cl₂, -78 °C to RTNot specified in abstract

Note: Yields are based on published data and may vary depending on experimental conditions.[1]

Signaling Pathway

Fredericamycin A exerts its cytotoxic effects through multiple mechanisms, primarily by inducing DNA damage. This is thought to occur through the inhibition of topoisomerase enzymes and the production of reactive oxygen species (ROS).

Signaling Pathway of Fredericamycin A-Induced Cell Death

G Fredericamycin_A Fredericamycin A Topoisomerase Topoisomerase I/II Fredericamycin_A->Topoisomerase Inhibition ROS Reactive Oxygen Species (ROS) Generation Fredericamycin_A->ROS DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest ROS->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of Fredericamycin A-induced cytotoxicity.

Kinamycin C

The kinamycins are a family of diazobenzofluorene antibiotics with potent antibacterial and anticancer activities. Their unique structures, featuring a highly oxygenated and stereochemically complex cyclohexane (B81311) ring, have posed a significant synthetic challenge. Kinamycin C induces a rapid apoptotic response in cancer cells and is known to inhibit DNA topoisomerase IIα.

Synthetic Strategy Overview (Nicolaou, 2007)

The enantioselective total synthesis of Kinamycin C, F, and J by Nicolaou and coworkers utilizes a convergent approach. Key steps include a Stille coupling to connect the two main fragments, an intramolecular Friedel-Crafts acylation to form the benzofluorene core, and a late-stage diazo group installation.

Experimental Workflow for Nicolaou's Kinamycin C Synthesis

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A A2 Vinyl Iodide A1->A2 Multi-step sequence C Stille Coupling A2->C B1 Starting Material B B2 Aryl Stannane (B1208499) B1->B2 Multi-step sequence B2->C D Coupled Product C->D E Friedel-Crafts Acylation D->E F Tetracyclic Ketone E->F G Diazo Installation F->G H Kinamycin C G->H

Caption: Convergent strategy for the total synthesis of Kinamycin C.

Experimental Protocols

Protocol 2: Stille Coupling of Key Fragments

This protocol describes the palladium-catalyzed cross-coupling of a vinyl iodide and an aryl stannane.

  • Reagent Preparation: The vinyl iodide and aryl stannane fragments are prepared via multi-step synthetic sequences.

  • Stille Coupling Reaction:

    • To a solution of the vinyl iodide in anhydrous DMF, add the aryl stannane, Pd₂(dba)₃, and AsPh₃.

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction to 70 °C and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data
StepReactionReagents and ConditionsYield (%)
1Stille CouplingPd₂(dba)₃, AsPh₃, DMF, 70 °C70%
2Friedel-Crafts Acylation(CF₃CO)₂O, DCE, 0 °C to RT90%
3Diazo TransferSc(OTf)₃, TBSNHNHTBS; then PhIF₂, CH₂Cl₂35% (2 steps)
4Deprotectionaq. HCl, MeCN95%

Note: Yields are based on published data and may vary.[2]

Signaling Pathway

Kinamycins are believed to exert their anticancer effects by targeting DNA topoisomerase II and inducing apoptosis. The diazo group is crucial for their biological activity.

Signaling Pathway of Kinamycin-Induced Apoptosis

G Kinamycin Kinamycin C Topo_II Topoisomerase IIα Kinamycin->Topo_II Inhibition DNA_Decatenation Inhibition of DNA Decatenation Topo_II->DNA_Decatenation Cell_Cycle_Arrest G1/S Phase Arrest DNA_Decatenation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Kinamycin C leading to apoptosis.

Shikonin

Shikonin, a naturally occurring naphthoquinone, and its enantiomer, alkannin, have a long history of use in traditional medicine for their anti-inflammatory and wound-healing properties. More recently, shikonin has garnered significant attention for its potent anticancer activities, which are mediated through various signaling pathways, including the induction of apoptosis and necroptosis.

Synthetic Strategy Overview (Nicolaou, 1998)

The concise and efficient total synthesis of (±)-shikonin by Nicolaou and Hepworth involves a key late-stage asymmetric reduction of a ketone precursor to establish the stereocenter in the side chain.

Experimental Workflow for Nicolaou's Shikonin Synthesis

G A 1,8:4,5-bis(methylenedioxy)naphthalene B Brominated Intermediate A->B NBS, CHCl₃ C Weinreb Amide Coupling B->C D Enone Intermediate C->D E Asymmetric Reduction D->E F Chiral Alcohol E->F G Anodic Oxidation F->G H Shikonin G->H

Caption: Key steps in the total synthesis of Shikonin.

Experimental Protocols

Protocol 3: Asymmetric Reduction to Form Chiral Alcohol

This protocol details the asymmetric reduction of the enone intermediate to establish the stereochemistry of shikonin.

  • Preparation of Reducing Agent: Prepare (−)-DIP-Cl by reacting (+)-α-pinene with BH₃·THF.

  • Asymmetric Reduction:

    • To a solution of the enone intermediate in THF at -40 °C, add a solution of (−)-DIP-Cl in THF.

    • Stir the mixture at -40 °C for 1 hour, then warm to 25 °C and stir for an additional 2 hours.

    • Cool the reaction to 0 °C and add acetaldehyde.

    • Stir at 0 °C for 12 hours.

    • Quench the reaction by the addition of water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the chiral alcohol.

  • Characterization: The enantiomeric excess is determined by chiral HPLC analysis, and the structure is confirmed by NMR and HRMS.

Quantitative Data
StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (%)
1BrominationNBS, CHCl₃, 25 °C70%N/A
2Weinreb Amide Couplingt-BuLi, THF, -78 °C; then Weinreb amide63%N/A
3Asymmetric Reduction(−)-DIP-Cl, THF, -40 to 25 °C; then CH₃CHO93%≥98%
4Deprotection (Anodic Oxidation)CH₃CN/H₂O, LiClO₄, graphite (B72142) electrodes80% (at ~50% conversion)N/A

Note: Yields and enantiomeric excess are based on published data.[3]

Signaling Pathway

Shikonin's anticancer activity is multifaceted, involving the induction of reactive oxygen species (ROS), inhibition of the PI3K/Akt signaling pathway, and modulation of the MAPK/ERK pathway, ultimately leading to apoptosis and necroptosis in cancer cells.

Signaling Pathways Targeted by Shikonin in Cancer Cells

G Shikonin Shikonin ROS ROS Production Shikonin->ROS PI3K_Akt PI3K/Akt Pathway Shikonin->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway Shikonin->MAPK_ERK Modulation Necroptosis Necroptosis Shikonin->Necroptosis Apoptosis Apoptosis ROS->Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Apoptosis

Caption: Overview of signaling pathways affected by Shikonin.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Paecilomyces Fermentation for Paeciloquinone D Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation of Paecilomyces species for the production of Paeciloquinone D.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps for a successful Paecilomyces fermentation to produce this compound?

A1: A successful fermentation begins with high-quality inoculum preparation and a well-defined medium. Ensure the use of a pure, high-yielding Paecilomyces strain. The seed culture should be in the exponential growth phase before inoculating the production fermenter to minimize lag phase and reduce the risk of contamination.

Q2: Which media components are most influential on this compound production?

A2: The type and concentration of carbon and nitrogen sources are paramount for the production of secondary metabolites like this compound. While specific requirements for this compound are not extensively documented, for many filamentous fungi, a balanced carbon-to-nitrogen ratio is crucial. Glucose or sucrose (B13894) are common carbon sources, while peptone, yeast extract, or ammonium (B1175870) salts are effective nitrogen sources. The presence of specific precursors and micronutrients can also significantly impact yield.

Q3: What are the optimal physical parameters for Paecilomyces fermentation?

A3: Optimal physical parameters such as pH, temperature, aeration, and agitation are species and strain-specific. For many Paecilomyces species, a temperature range of 25-30°C and a pH between 5.0 and 7.0 are generally favorable. Aeration and agitation are critical for supplying dissolved oxygen and ensuring homogenous mixing of nutrients, but excessive shear stress can damage the mycelia.

Q4: How can I monitor the progress of my Paecilomyces fermentation?

A4: Regular monitoring of key parameters is essential. This includes offline measurements of biomass (dry cell weight), substrate consumption (e.g., glucose concentration), and this compound concentration using methods like High-Performance Liquid Chromatography (HPLC). Online monitoring of pH, dissolved oxygen (DO), and temperature is also highly recommended for real-time process control.

Troubleshooting Guides

Issue 1: Low or No Production of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Medium Composition The production of secondary metabolites is often triggered by nutrient limitation. Systematically evaluate different carbon and nitrogen sources, as well as their ratio. Consider supplementing the medium with potential precursors to the this compound biosynthetic pathway.
Incorrect Fermentation Time Harvest the culture at different time points to create a production profile. Secondary metabolite production typically peaks during the stationary phase of growth. Harvesting too early or too late can result in low yields.
Inadequate Aeration/Agitation Insufficient dissolved oxygen can be a limiting factor. Gradually increase the agitation and/or aeration rate while monitoring cell viability to avoid excessive shear stress.
Unfavorable pH The optimal pH for growth may differ from the optimal pH for secondary metabolite production. Implement a pH control strategy to maintain the pH within a predetermined range.
Strain Degeneration Repeated subculturing can lead to a decrease in productivity. Return to a cryopreserved stock culture to ensure the genetic stability of your Paecilomyces strain.
Issue 2: Poor or Abnormal Fungal Growth

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Inoculum Quality Ensure the seed culture is in a healthy, exponential growth phase and free from contamination. Standardize the inoculum size and age for batch-to-batch consistency.
Suboptimal Physical Parameters Optimize temperature and pH for biomass production. For filamentous fungi, morphology is critical. High agitation speeds can lead to pellet formation, which may have mass transfer limitations. Lowering agitation may promote a more filamentous morphology, but can also increase viscosity.[1][2]
Nutrient Limitation Ensure all essential nutrients, including trace elements, are present in the medium in sufficient concentrations.
Presence of Inhibitory Substances Raw materials used in the medium may contain inhibitory compounds. Test different batches of media components or consider using a more defined medium.
Issue 3: Contamination

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Inadequate Sterilization Verify the sterilization protocols for the fermenter, media, and all associated equipment. Use appropriate temperature, pressure, and holding times.
Contaminated Inoculum Use aseptic techniques during all stages of inoculum preparation. Regularly check the purity of the seed culture using microscopy and plating on selective media.
Leaky Seals or Connections Inspect all seals, O-rings, and connections on the fermenter for any signs of wear or damage that could compromise sterility.
Non-sterile additions Ensure that all additions to the fermenter during the fermentation process (e.g., antifoam, pH adjusters, nutrient feeds) are sterile.
Issue 4: Excessive Foaming

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
High Protein Content in Medium Media rich in proteins (e.g., from yeast extract or peptone) are prone to foaming.[3]
High Agitation/Aeration Rates High gas flow rates and vigorous mixing can exacerbate foaming.
Cell Lysis The release of intracellular proteins and other molecules due to cell death can increase foam formation.
Ineffective Antifoam Agent Add a sterile, biocompatible antifoam agent (e.g., silicone-based) as needed. An automated foam control system with a foam probe can help to minimize the amount of antifoam used, as excessive amounts can interfere with oxygen transfer and downstream processing.[3][4]

Experimental Protocols

Protocol 1: One-Variable-at-a-Time (OVAT) Optimization

This method involves changing one parameter at a time while keeping others constant to determine the individual effect of each variable on this compound production.

  • Baseline Experiment: Conduct a fermentation using a standard medium and set of physical parameters.

  • Carbon Source Optimization: Vary the concentration of the primary carbon source (e.g., glucose at 20, 40, 60, 80 g/L) while keeping all other parameters at the baseline level.

  • Nitrogen Source Optimization: Using the optimal carbon source concentration from the previous step, vary the concentration of the nitrogen source (e.g., peptone at 5, 10, 15, 20 g/L).

  • Temperature Optimization: At the optimized carbon and nitrogen concentrations, vary the fermentation temperature (e.g., 22, 25, 28, 31 °C).

  • pH Optimization: With the optimized nutrient and temperature parameters, vary the initial pH of the medium (e.g., 4.5, 5.5, 6.5, 7.5).

  • Data Analysis: At the end of each fermentation, measure the concentration of this compound. The condition that yields the highest production for each variable is considered its optimum for the next stage of optimization.

Protocol 2: Plackett-Burman Design for Screening Significant Factors

This statistical method is used to screen for the most important factors affecting this compound production from a larger set of variables.

  • Factor Selection: Identify a list of potential factors (e.g., 5-7 variables) that could influence production, such as different carbon and nitrogen sources, temperature, pH, agitation speed, and inoculum size.

  • Level Assignment: For each factor, assign a high (+) and a low (-) level.

  • Experimental Design: Generate a Plackett-Burman design matrix. For 7 factors, this will typically involve 8 experimental runs.

  • Fermentation Runs: Conduct the fermentations according to the experimental design matrix.

  • Data Analysis: Analyze the results to determine the main effect of each factor on this compound production. This will identify the most significant variables to be optimized further using a method like response surface methodology.

Protocol 3: Response Surface Methodology (RSM) for Optimization

RSM is a collection of statistical and mathematical techniques used to model and analyze problems in which a response of interest is influenced by several variables.

  • Factor Selection: Based on the results of the Plackett-Burman design, select the 2-3 most significant factors.

  • Experimental Design: Use a central composite design (CCD) or Box-Behnken design to create a set of experiments that will explore the effects of the selected factors at five different levels.

  • Fermentation Runs: Perform the fermentation experiments as dictated by the design matrix.

  • Model Fitting: Use the experimental data to fit a second-order polynomial equation. This equation will describe the relationship between the factors and the production of this compound.

  • Optimization: Analyze the 3D response surface plots and contour plots generated from the model to determine the optimal levels of each factor for maximizing this compound production.

  • Verification: Conduct a final fermentation run using the predicted optimal conditions to validate the model.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation ovat One-Variable-at-a-Time (OVAT) significant_factors Identify Significant Factors ovat->significant_factors pbd Plackett-Burman Design pbd->significant_factors rsm Response Surface Methodology (RSM) optimal_conditions Determine Optimal Conditions rsm->optimal_conditions validation Validation Experiments final_protocol Final Optimized Protocol validation->final_protocol start Start: Define Fermentation Parameters start->ovat start->pbd significant_factors->rsm optimal_conditions->validation

Caption: Experimental workflow for optimizing this compound production.

quinone_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain cyclization Cyclization/Aromatization polyketide_chain->cyclization aromatic_core Aromatic Core Structure cyclization->aromatic_core tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) aromatic_core->tailoring_enzymes paeciloquinone_d This compound tailoring_enzymes->paeciloquinone_d

Caption: Generalized fungal quinone biosynthesis pathway.

References

Technical Support Center: Fungal Secondary Metabolite Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fungal secondary metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, separation, and crystallization of fungal secondary metabolites.

Issue 1: Low Yield of the Target Metabolite

Question: After performing the extraction and initial purification steps, the yield of my target secondary metabolite is significantly lower than expected. What are the possible causes and how can I improve the yield?

Answer:

Low yields are a frequent challenge in the purification of fungal secondary metabolites.[1][2] The causes can be multifactorial, ranging from suboptimal production by the fungus to losses during the purification process.

Possible Causes & Solutions:

  • Suboptimal Fungal Growth and Metabolite Production: The biosynthesis of secondary metabolites is highly dependent on the fungal strain and its culture conditions.[2]

    • Solution: Optimize fermentation parameters such as media composition (e.g., carbon and nitrogen sources), pH, temperature, aeration, and incubation time.[2] Consider implementing a systematic experimental design, like varying cultivation parameters and using chemometrics for analysis, to enhance production.[3][4]

  • Inefficient Extraction: The choice of solvent and extraction methodology can dramatically affect the recovery of the target compound.[2]

    • Solution: Ethyl acetate (B1210297) is a commonly used solvent for extracting a broad range of fungal metabolites.[2][5] Ensure thorough extraction by performing multiple rounds of liquid-liquid extraction. Adjusting the pH of the fungal broth before extraction can also improve the partitioning of the target metabolite into the organic solvent.[2] For a more comprehensive extraction, consider using a multi-solvent system.[6]

  • Compound Degradation: Secondary metabolites can be unstable under certain pH, temperature, and light conditions.[2][7]

    • Solution: Minimize exposure of the crude extract and subsequent fractions to high temperatures and harsh pH conditions.[2] Whenever possible, perform purification steps at room temperature or below. Storage of dust samples at 4°C has been shown to be adequate for minimizing degradation of many fungal secondary metabolites.[7]

  • Losses During Chromatography: The target compound may be irreversibly adsorbed onto the stationary phase or may co-elute with other compounds, leading to losses during fraction collection.

    • Solution: Carefully select the chromatographic conditions (stationary and mobile phases) to ensure optimal separation and recovery. A preliminary analysis by Thin Layer Chromatography (TLC) can help in choosing an appropriate solvent system.

Issue 2: Co-purification of Unwanted Compounds (e.g., Lipids)

Question: My crude extract is heavily contaminated with lipids and fats, which is interfering with subsequent purification steps. How can I effectively remove these contaminants?

Answer:

Lipid contamination is a common problem, especially when using nonpolar solvents for extraction from fungal mycelia.[8]

Possible Causes & Solutions:

  • High Lipid Content in Fungal Biomass: The fungal strain and culture conditions can influence the lipid content of the mycelium.

    • Solution 1: Defatting with a Nonpolar Solvent: Before the main extraction, wash the lyophilized mycelial powder with a nonpolar solvent like n-hexane to remove a significant portion of the lipids.[8] This is a common pre-extraction step.

    • Solution 2: Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. For example, if your target metabolite is in an ethyl acetate extract, you can partition this extract against a polar solvent (like methanol (B129727)/water) to separate the nonpolar lipids from more polar metabolites.

    • Solution 3: Freeze-Thaw Method: Dissolve the extract in the extraction solvent (e.g., methylene (B1212753) chloride), then freeze the mixture. Upon slow thawing, the lipids may separate out, allowing for their removal.[8]

Issue 3: Poor Separation During Column Chromatography

Question: I am unable to achieve good separation of my target compound from impurities using column chromatography. The fractions are still complex mixtures.

Answer:

Poor resolution in column chromatography can be due to several factors related to the column packing, solvent system, and sample application.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica (B1680970) gel, C18) is critical for effective separation.

    • Solution: If normal-phase chromatography on silica gel is not effective, consider switching to a reversed-phase stationary phase (like C18) or another type of normal-phase media.[2]

  • Suboptimal Mobile Phase: The polarity of the mobile phase directly influences the separation.

    • Solution 1: Modify the Mobile Phase: For normal-phase chromatography, try a less polar solvent system or a gradient with a shallower slope to improve resolution.[2] For reversed-phase, adjust the ratio of aqueous to organic solvent.

    • Solution 2: Isocratic vs. Gradient Elution: If using isocratic elution, switching to a gradient elution can often improve the separation of complex mixtures.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of crude extract loaded onto the column. It is often better to run multiple smaller columns than one overloaded column.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks.

Issue 4: Difficulty in Obtaining Crystals of the Purified Compound

Question: I have a highly pure compound (>95% by HPLC), but I am struggling to crystallize it for structural elucidation.

Answer:

Crystallization can be a challenging final step in the purification process.[9][10]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The choice of solvent is crucial for crystallization.

    • Solution: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[10] Systematically screen a range of solvents with varying polarities.

  • Presence of Minor Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Attempt a final purification step, such as preparative HPLC or another chromatographic method with a different selectivity, to remove any remaining impurities.

  • Supersaturation Not Achieved or Too Rapid: Crystallization requires a supersaturated solution, but rapid crystal growth can lead to poor quality crystals or amorphous solids.

    • Solution 1: Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Solution 2: Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent will induce crystallization.[11]

    • Solution 3: Solvent Layering: Carefully layer a poor solvent on top of a solution of the compound in a good solvent.[11]

    • Solution 4: Seeding: Introduce a tiny crystal of the compound (a seed crystal) into a saturated solution to initiate crystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to develop a purification protocol for a new fungal secondary metabolite?

A1: A typical workflow involves:

  • Fermentation: Culturing the fungal strain in a suitable liquid or solid medium to promote the biosynthesis of the target metabolite.[2]

  • Extraction: Separating the fungal mycelium from the broth and extracting the broth and/or mycelium with an appropriate organic solvent, such as ethyl acetate.[2][12]

  • Preliminary Analysis: Analyzing the crude extract using techniques like TLC and HPLC-MS to get an initial profile of the metabolites present.[13]

  • Chromatographic Purification: Subjecting the crude extract to one or more chromatography steps to isolate the target compound. This often involves a combination of techniques like silica gel column chromatography and reversed-phase HPLC.[2]

Q2: How can I improve the production of my target metabolite before starting the purification process?

A2: To enhance the production of a target secondary metabolite, you can:

  • Optimize Culture Conditions: Systematically vary parameters like media components, pH, temperature, and aeration.[2]

  • Strain Improvement: Consider techniques like UV mutagenesis or genetic engineering to develop a higher-yielding fungal strain.[2]

  • Elicitation: Add small molecules (elicitors) to the culture that can trigger the expression of the secondary metabolite biosynthetic gene clusters.[2]

  • OSMAC Approach: Utilize the "One Strain Many Compounds" (OSMAC) strategy by varying the growth conditions to induce the production of different metabolites.[5]

Q3: My target metabolite is not showing up in the chemical analysis of the crude extract. What could be the reason?

A3:

  • Silent Gene Cluster: The gene cluster responsible for producing the metabolite might be "silent" under the tested laboratory conditions.[5] Try altering the growth variables using the OSMAC approach.[5]

  • Incorrect Extraction Solvent: The solvent used for extraction may not be suitable for your metabolite of interest. If you are unsure, ethyl acetate and chloroform (B151607) are good starting points.[5]

  • Instability of the Metabolite: The compound may have degraded during fermentation or extraction.

Q4: What are some common HPLC conditions for analyzing fungal secondary metabolite extracts?

A4: A common setup for HPLC analysis of fungal extracts is:

  • Column: A reversed-phase C18 column is frequently used.[13][14]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typical.[13][14][15] A small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape.[13][14]

  • Detection: A Diode Array Detector (DAD) or UV detector is commonly used to monitor the elution of compounds.[13] Coupling the HPLC to a Mass Spectrometer (MS) provides valuable information on the molecular weights of the separated compounds.[13]

Quantitative Data Summary

The following tables summarize quantitative data related to the purification and analysis of fungal secondary metabolites.

Table 1: Effect of Optimized Fermentation on Taxol Yield

ParameterInitial ConditionsOptimized ConditionsFold Increase in Yield
Taxol Yield92.17 µg/L195.4 µg/L2.12

Data synthesized from a study on the optimization of taxol production from an endophytic fungus.[16]

Table 2: Stability of Fungal Secondary Metabolites in Stored Dust Samples

MetaboliteStorage TemperatureApproximate Decline in Concentration (after ~11 months)
3-Nitropropionic acidRoom Temperature83%
Emodin4°C55%
Asperglaucide-80°C55%

This table highlights the importance of proper storage conditions to prevent degradation of fungal secondary metabolites.[7]

Experimental Protocols

Protocol 1: General Solvent Extraction from Liquid Culture
  • Separate the fungal mycelium from the culture broth by filtration.

  • To the culture filtrate, add an equal volume of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate, and collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663).

  • Filter off the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be used for further purification.

Protocol 2: Reversed-Phase HPLC Analysis
  • Sample Preparation: Dissolve the crude extract or partially purified fraction in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[13]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be 10% B to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) or DAD.

  • Analysis: Analyze the resulting chromatogram to assess the complexity of the sample and the retention time of the target compound.

Protocol 3: Small-Scale Crystallization by Vapor Diffusion
  • Dissolve a few milligrams of the purified compound in a minimal amount of a volatile "good" solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a small, open vial.

  • Place this inner vial inside a larger vial or beaker that contains a small amount of a "poor" solvent in which the compound is insoluble (e.g., hexane (B92381) or pentane).

  • Seal the outer container and leave it undisturbed.

  • The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing the formation of crystals over hours to days.[11]

Visualizations

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_final Final Steps Fungus Fungal Culture Fermentation Liquid/Solid Fermentation Fungus->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract CC Column Chromatography (e.g., Silica Gel) Crude_Extract->CC Fractions Collected Fractions CC->Fractions TLC_HPLC TLC/HPLC Analysis Fractions->TLC_HPLC Pooled Pooled Pure Fractions TLC_HPLC->Pooled Identify pure fractions Final_Purification Final Purification (e.g., Prep-HPLC) Pooled->Final_Purification Pure_Compound Pure Compound Final_Purification->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Structure_Elucidation Structure Elucidation (NMR, MS) Crystallization->Structure_Elucidation

Caption: A typical experimental workflow for the purification of fungal secondary metabolites.

troubleshooting_low_yield start Low Metabolite Yield cause1 Problem Suboptimal Production start->cause1 cause2 Problem Inefficient Extraction start->cause2 cause3 Problem Compound Degradation start->cause3 solution1 Solution Optimize Culture Conditions (Media, pH, Temp) cause1->solution1 solution2 Solution Change Solvent Perform Multiple Extractions Adjust pH cause2->solution2 solution3 Solution Work at Lower Temperatures Avoid Harsh pH cause3->solution3

Caption: Troubleshooting guide for low yield of the target metabolite.

chromatography_troubleshooting start Poor Chromatographic Separation decision1 Is the mobile phase optimized? start->decision1 action1 Adjust solvent polarity Try a gradient elution decision1->action1 No decision2 Is the stationary phase appropriate? decision1->decision2 Yes success Improved Separation action1->success action2 Switch to a different stationary phase (e.g., Normal to Reversed-Phase) decision2->action2 No decision3 Is the column overloaded? decision2->decision3 Yes action2->success action3 Reduce the sample load decision3->action3 Yes decision3->success No, check column packing action3->success

Caption: Logical relationships for troubleshooting poor chromatographic separation.

References

Technical Support Center: Maximizing Paeciloquinone D Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Paeciloquinone D from Paecilomyces carneus fungal broth. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which fungal species is the primary producer of this compound?

A1: this compound is a secondary metabolite produced by the fungus Paecilomyces carneus. Specifically, the strain P-177 has been identified as a producer of a series of paeciloquinones, including this compound.[1]

Q2: What class of compound is this compound and what is its general biosynthetic origin?

A2: this compound belongs to the anthraquinone (B42736) class of compounds.[1] Fungal anthraquinones are typically synthesized via the polyketide pathway.[2][3][4] This pathway involves the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization and subsequent enzymatic modifications like methylation and oxidation to form the final anthraquinone structure.

Q3: What are the known biological activities of this compound?

A3: Paeciloquinones, as a group, are known to be potent inhibitors of protein tyrosine kinases. This inhibitory activity makes them of interest for further investigation in drug development, particularly in areas such as cancer research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and isolation of this compound.

Low or No Yield of this compound
Potential Cause Troubleshooting Step
Incorrect Fungal Strain Verify the identity of your Paecilomyces carneus strain. Not all strains may produce this compound, or may produce it in very low quantities. If possible, obtain the P-177 strain.
Suboptimal Culture Medium The composition of the culture medium is critical for secondary metabolite production. Key factors to optimize include the carbon source, nitrogen source, and the carbon-to-nitrogen (C:N) ratio. Refer to the Experimental Protocols section for a baseline medium composition and optimization strategies.
Inappropriate Fermentation Conditions Physical parameters such as temperature, pH, and aeration significantly impact fungal growth and secondary metabolism. Studies on other Paecilomyces species suggest optimal growth temperatures between 25-30°C and an acidic initial pH.
Incorrect Fermentation Time Secondary metabolite production is often growth-phase dependent. Harvest time should be optimized by performing a time-course study and measuring this compound concentration at different time points.
Contamination Microbial contamination can outcompete P. carneus or produce compounds that interfere with its growth and metabolism. Ensure strict aseptic techniques throughout the inoculation and fermentation process.
Difficulties in Extraction and Purification
Potential Cause Troubleshooting Step
Inefficient Extraction from Broth Paeciloquinones are likely to be intracellular or cell-wall bound. Ensure efficient cell lysis before solvent extraction. Consider using a homogenizer or sonicator. For solvent extraction, use a solvent appropriate for anthraquinones, such as ethyl acetate or dichloromethane (B109758).
Co-extraction of Impurities The crude extract will contain a mixture of compounds. A multi-step purification strategy is necessary. Start with liquid-liquid partitioning to separate compounds based on polarity.
Poor Separation during Chromatography A single chromatography step may not be sufficient. A common strategy is to use a preliminary separation on a silica (B1680970) gel column followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. The use of different stationary and mobile phases may be required to achieve high purity.
Degradation of this compound Anthraquinones can be sensitive to light and extreme pH. Protect your samples from light during extraction and purification. Avoid strongly acidic or basic conditions unless necessary for a specific purification step.

Experimental Protocols

Protocol 1: Cultivation of Paecilomyces carneus for this compound Production

This protocol provides a general method for the cultivation of P. carneus. Optimization of specific components and conditions is highly recommended for maximizing this compound yield.

1. Media Preparation (per liter):

Component Quantity Notes
Sucrose30 gPrimary carbon source. Other sources like glucose or maltose (B56501) can be tested.
Peptone10 gOrganic nitrogen source. Yeast extract or casamino acids are alternatives.
KH₂PO₄1 gPhosphate source.
MgSO₄·7H₂O0.5 gSource of magnesium ions.
Trace Element Solution1 mLSee below for composition.
Distilled Waterto 1 L
Trace Element Solution (per 100 mL):
FeSO₄·7H₂O0.1 g
ZnSO₄·7H₂O0.1 g
MnSO₄·H₂O0.01 g
  • Adjust the pH of the medium to 5.5-6.0 before autoclaving at 121°C for 20 minutes.

2. Inoculation and Fermentation:

  • Inoculate the sterile medium with a spore suspension or a mycelial slurry of P. carneus.

  • Incubate at 25-28°C in a shaking incubator at 150-180 rpm for 7-14 days.

  • Monitor the culture for growth and contamination.

Protocol 2: Extraction and Preliminary Purification of this compound
  • Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction:

    • Homogenize the fungal biomass in methanol (B129727) or acetone (B3395972) to extract intracellular metabolites.

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine all organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1).

    • Partition this solution against an equal volume of n-hexane to remove nonpolar impurities.

    • Collect the methanol/water phase and evaporate the methanol.

    • Extract the remaining aqueous phase with dichloromethane or chloroform (B151607) to recover the anthraquinones.

  • Silica Gel Chromatography:

    • Dry the dichloromethane/chloroform extract and adsorb it onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column.

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification media Media Preparation inoculation Inoculation with P. carneus media->inoculation fermentation Incubation (25-28°C, 7-14 days) inoculation->fermentation harvest Harvest Biomass & Filtrate fermentation->harvest extraction Solvent Extraction harvest->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning silica Silica Gel Chromatography partitioning->silica hplc Preparative HPLC silica->hplc pure_pqd Pure this compound hplc->pure_pqd

Caption: Experimental workflow for this compound production.

logical_relationship cluster_factors Influencing Factors cluster_process Downstream Processing yield This compound Yield strain Fungal Strain strain->yield media Culture Medium (Carbon, Nitrogen, C:N Ratio) media->yield conditions Fermentation Conditions (pH, Temp, Aeration) conditions->yield time Fermentation Time time->yield extraction Extraction Efficiency extraction->yield purification Purification Strategy purification->yield

Caption: Key factors influencing this compound yield.

signaling_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization polyketide->cyclization anthrone Anthrone Intermediate cyclization->anthrone oxidation Oxidation anthrone->oxidation anthraquinone Anthraquinone Scaffold oxidation->anthraquinone tailoring Tailoring Enzymes (e.g., Methyltransferases, Oxidases) anthraquinone->tailoring pqd This compound tailoring->pqd

Caption: General biosynthetic pathway of fungal anthraquinones.

References

Technical Support Center: Enhancing Fungal Secondary Metabolite Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the common challenge of low production of fungal secondary metabolites in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your research and provides actionable solutions.

Issue 1: My fungal strain is not producing the target secondary metabolite under standard laboratory conditions.

  • Possible Cause: Many biosynthetic gene clusters (BGCs) for secondary metabolites are transcriptionally silent under standard laboratory conditions. These "cryptic" pathways are often only activated under specific environmental or stress conditions that mimic the fungus's natural habitat.[1][2]

  • Solution: The "One Strain-Many Compounds" (OSMAC) Approach. The OSMAC strategy is a powerful method to unlock the full metabolic potential of a single fungal strain by systematically altering cultivation parameters.[1][2] By varying the culture conditions, you can often induce the expression of otherwise silent BGCs.[3]

    • Experimental Protocol: Implementing the OSMAC Approach

      • Establish a Baseline: First, cultivate your fungal strain on a standard medium (e.g., Potato Dextrose Agar/Broth) to establish a baseline of metabolite production.

      • Vary Culture Media: Inoculate your fungus on a variety of solid and liquid media with different nutrient compositions. Consider altering the carbon and nitrogen sources, as these can significantly impact secondary metabolite production.[3]

      • Modify Physicochemical Parameters: For each medium, systematically vary the following parameters:

        • pH: Test a range of pH values (e.g., acidic, neutral, alkaline).

        • Temperature: Incubate cultures at different temperatures.

        • Aeration: Compare static cultures with shaken cultures to vary oxygen availability.

      • Metabolite Extraction and Analysis: After a set incubation period, extract the secondary metabolites from both the mycelium and the culture broth using an appropriate solvent (e.g., ethyl acetate). Analyze the extracts using techniques like HPLC or LC-MS to identify any new or enhanced production of metabolites compared to the baseline.

Issue 2: The yield of my target secondary metabolite is consistently low.

  • Possible Cause: The signaling pathways that regulate the biosynthesis of your target metabolite may not be sufficiently activated.

  • Solution 1: Elicitation. Elicitors are compounds that trigger a stress or defense response in fungi, which can, in turn, stimulate the production of secondary metabolites.[4][5] These can be either biotic (derived from living organisms) or abiotic (non-living factors).

    • Experimental Protocol: Fungal Elicitation

      • Prepare Elicitor Stock Solutions: Prepare sterile stock solutions of your chosen elicitors. Examples include:

        • Biotic: Fungal cell wall extracts, chitosan, or specific signaling molecules like jasmonic acid.[6][7]

        • Abiotic: Heavy metal salts (e.g., CuSO₄, AgNO₃), or chemical modifiers like 5-azacytidine.

      • Determine Optimal Concentration and Timing: In a small-scale experiment, add different concentrations of the elicitor to your fungal cultures at various stages of growth (e.g., early, mid, or late exponential phase).

      • Incubation and Analysis: Continue incubation for a set period after adding the elicitor.

      • Extraction and Quantification: Extract the secondary metabolites and quantify the yield of your target compound using a suitable analytical method (e.g., HPLC with a standard curve). This will help you identify the most effective elicitor, its optimal concentration, and the best time for its addition.

  • Solution 2: Co-culture. Simulating a competitive environment by co-cultivating your fungus with another microorganism can induce the production of secondary metabolites that are not produced in monocultures.[8][9]

    • Experimental Protocol: Fungal Co-culture

      • Select a Co-culture Partner: Choose a second microorganism to co-culture with your producing strain. This could be another fungus or a bacterium.

      • Inoculation: Inoculate both microorganisms onto the same solid or liquid medium. You can inoculate them simultaneously or sequentially.

      • Incubation: Incubate the co-culture, allowing the two organisms to interact.

      • Extraction and Analysis: After incubation, extract the secondary metabolites from the entire culture. Analyze the extract for the production of new or enhanced levels of metabolites. It is crucial to also run monocultures of each organism as controls.

Frequently Asked Questions (FAQs)

Q1: What is the OSMAC approach and why is it effective?

The "One Strain-Many Compounds" (OSMAC) approach is a strategy to induce a single fungal strain to produce a wider variety of secondary metabolites by cultivating it under diverse conditions.[1][2] It is effective because many fungal biosynthetic gene clusters are silent under standard lab conditions and are only expressed in response to specific environmental cues or stressors.[3] By varying factors like media composition, pH, and temperature, researchers can mimic different natural environments and trigger the activation of these silent pathways.[1][3]

Q2: How do elicitors work to increase secondary metabolite production?

Elicitors are molecules that, when introduced to a fungal culture, are recognized by the fungus as a signal of stress or attack.[4][5] This perception triggers signaling cascades within the fungal cells, leading to the activation of defense mechanisms, which often include the production of secondary metabolites like antibiotics or toxins.[10]

Q3: What are some common signaling pathways involved in the regulation of fungal secondary metabolism?

Two key signaling pathways are the Cell Wall Integrity (CWI) pathway and G-protein signaling pathways.

  • Cell Wall Integrity (CWI) Pathway: This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to environmental stress.[10] Activation of the CWI pathway can also influence the production of certain secondary metabolites.[10]

  • G-Protein Signaling: G-protein-coupled receptors (GPCRs) on the fungal cell surface detect external signals like nutrients or pheromones. This triggers a cascade involving G-proteins that can lead to the activation of transcription factors responsible for turning on secondary metabolite biosynthetic genes.[11]

Q4: Can I combine different strategies to enhance production?

Yes, combining strategies is often a very effective approach. For example, you can use the OSMAC approach to identify an optimal growth medium and then introduce elicitors to that medium to further boost production. You can also apply elicitation to a co-culture system.

Data Presentation

Table 1: Examples of Production Enhancement Using the OSMAC Approach

Fungal StrainVaried ParameterOriginal ConditionModified ConditionOutcome
Talaromyces pinophilus & Penicillium paxilliCulture MediaStandard MediumFive distinct culture mediaVariation in metabolite profiles and antimicrobial efficacy.[2]
Pleotrichocladium opacumCulture Medium & ElicitorsSolid Rice MediumSolid Wheat MediumIsolation of a new fatty acid.[12][13]
Pleotrichocladium opacumChemical ElicitorSolid Rice MediumSolid Rice Medium + 5-azacytidineProduction of three new secondary metabolites.[12][13]

Table 2: Quantitative Effects of Elicitors on Secondary Metabolite Production

Fungal/Plant Cell CultureElicitorElicitor ConcentrationFold Increase in Metabolite YieldReference
Taxus baccata L. (cell suspension)Chaetomium globosum extract10% (v/v)4.1-fold (paclitaxel)[8]
Centella asiatica L.Trichoderma harzianum filtrateNot specified2.53-fold (asiaticoside)[8]
Panax quinquefolius L. (suspension cells)Trichoderma atroviride filtrateNot specified3.2-fold (ginsenoside)[8]

Visualizations: Signaling Pathways and Experimental Workflows

CWI_Pathway cluster_extracellular Extracellular cluster_cellwall Cell Wall cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Signal Stress Signal Receptor Receptor (R) Stress Signal->Receptor GEFs GEFs Receptor->GEFs RHOs RHOs GEFs->RHOs PKC PKC RHOs->PKC MAPKKK MAPKKK PKC->MAPKKK phosphorylates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TF Transcription Factor MAPK->TF translocates & activates SM_Genes Secondary Metabolite Biosynthesis Genes TF->SM_Genes activates transcription

Caption: Cell Wall Integrity (CWI) Signaling Pathway.

G_Protein_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., nutrient) GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gα-GDP-Gβγ) GPCR->G_Protein activates G_Protein_Active Gα-GTP + Gβγ G_Protein->G_Protein_Active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) G_Protein_Active->Effector activates cAMP cAMP Effector->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates TF Transcription Factor PKA->TF phosphorylates SM_Genes Secondary Metabolite Biosynthesis Genes TF->SM_Genes activates transcription

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

OSMAC_Workflow Start Start: Fungal Strain with Low/No Production Prepare Prepare Inoculum Start->Prepare Cultivate Cultivate Under Diverse Conditions (OSMAC Approach) Prepare->Cultivate VaryMedia Vary Media (Carbon/Nitrogen Source) Cultivate->VaryMedia VaryParams Vary Parameters (pH, Temp, Aeration) Cultivate->VaryParams Extract Extract Metabolites (Mycelium & Broth) Cultivate->Extract Analyze Analyze Extracts (HPLC, LC-MS) Extract->Analyze Compare Compare with Baseline Analyze->Compare Optimized Optimized Condition Identified Compare->Optimized Production Enhanced NoChange No Significant Change Compare->NoChange No Change Further Further Optimization (e.g., Elicitation) Optimized->Further NoChange->Cultivate Re-evaluate Conditions

Caption: Experimental Workflow for the OSMAC Approach.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Paeciloquinone D from its related analogues.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its analogues.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Paeciloquinone Analogues 1. Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating structurally similar analogues. 2. Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity for the quinone structures. 3. Isocratic Elution: An isocratic mobile phase may not be sufficient to resolve compounds with minor structural differences.1. Optimize Mobile Phase: - Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase. - Introduce a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase to suppress ionization of phenolic hydroxyl groups, which can sharpen peaks. 2. Select an Appropriate Column: - A C18 column is a good starting point for these nonpolar compounds. - Consider a phenyl-hexyl or a PFP (pentafluorophenyl) column for enhanced selectivity based on aromatic and polar interactions. 3. Implement a Gradient Elution: Start with a lower concentration of the organic solvent and gradually increase it. This will help to separate compounds with small differences in polarity.
Peak Tailing 1. Secondary Interactions with Silica (B1680970): Free silanol (B1196071) groups on the silica backbone of the column can interact with the polar functional groups of the Paeciloquinones. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Contamination: Buildup of contaminants on the column or guard column.1. Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups. - Add a competitive base (e.g., triethylamine) in very low concentrations to the mobile phase to block silanol interactions (use with caution and check column compatibility). 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Clean the Column: Flush the column with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration with the mobile phase). Replace the guard column if necessary.
Peak Broadening 1. Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector. 2. Slow Injection: A slow injection can cause the sample band to broaden before it reaches the column. 3. Column Deterioration: Loss of stationary phase or creation of voids in the column packing.1. Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter (e.g., 0.005 inches) to connect the HPLC components. 2. Ensure a Fast Injection: Use an autosampler for rapid and reproducible injections. 3. Replace the Column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.
Low Signal/No Peaks 1. Detector Issue: The detector lamp may be off or failing, or the wrong wavelength is selected. 2. Sample Degradation: Paeciloquinones may be light-sensitive or unstable in the sample solvent. 3. Flow Path Blockage: A clog in the injector, tubing, or column is preventing the sample from reaching the detector.1. Check Detector Settings: Ensure the lamp is on and has sufficient energy. The optimal wavelength for Paeciloquinones should be determined by a UV scan (likely in the 254 nm and 280 nm range). 2. Protect Sample from Light: Use amber vials and minimize the sample's exposure to light. Prepare fresh samples before analysis. 3. Troubleshoot for Blockages: Check the system pressure. If it is unusually high, systematically loosen fittings starting from the detector and working backward to locate the clog.

Frequently Asked Questions (FAQs)

Q1: What are the typical chemical structures of this compound and its common analogues?

A1: this compound and its analogues (A, B, C, E, and F) are a group of anthraquinone (B42736) derivatives produced by the fungus Paecilomyces carneus. They share a common tricyclic core but differ in their substituent groups, which presents a challenge for chromatographic separation. Understanding these subtle structural differences is key to developing a selective separation method.

Q2: What type of HPLC column is best suited for separating this compound and its analogues?

A2: A reversed-phase C18 column with a particle size of 5 µm or less is a good starting point due to the generally nonpolar nature of the anthraquinone core. For improved resolution of closely related analogues, consider using a column with a different selectivity, such as a phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase, which can offer different interaction mechanisms.

Q3: How can I improve the resolution between this compound and a co-eluting analogue?

A3: To improve resolution, you can try the following:

  • Optimize the mobile phase: Adjust the organic-to-aqueous ratio. A shallower gradient or a lower percentage of organic solvent can increase retention and improve separation. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape for phenolic compounds like Paeciloquinones.

  • Change the organic solvent: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation.

  • Lower the flow rate: This can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

  • Decrease the column temperature: Lowering the temperature can sometimes improve separation, but it will also increase viscosity and backpressure.

Q4: My this compound peak is tailing. What is the most likely cause and how do I fix it?

A4: Peak tailing for compounds like Paeciloquinones is often caused by secondary interactions between the polar hydroxyl groups on the analytes and active silanol groups on the surface of the HPLC column's silica packing. To fix this, you can:

  • Use a high-quality, end-capped column where most of the active silanols are deactivated.

  • Add a small amount of a competing agent, like an acid (e.g., formic acid), to the mobile phase to protonate the silanols and reduce unwanted interactions.

Q5: What is a good starting point for a gradient HPLC method for Paeciloquinone separation?

A5: A good starting point for a gradient method would be:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30-40% B, increase to 80-90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm This is a general guideline and will likely require optimization for your specific mixture of analogues.

Experimental Protocols

Protocol 1: Analytical HPLC for this compound and Analogues

This protocol outlines a starting method for the analytical separation of this compound from its analogues.

1. Sample Preparation:

  • Dissolve the crude extract or sample containing Paeciloquinones in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program 40% B to 95% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 254 nm

3. Data Analysis:

  • Identify peaks corresponding to this compound and its analogues based on retention times and comparison with standards, if available.

  • Assess peak purity using the spectral data from the DAD.

Example Data Table for a Successful Separation

The following table presents hypothetical data from a successful separation of this compound and its analogues using the protocol above. This data is for illustrative purposes.

CompoundRetention Time (min)Resolution (Rs) vs. Previous Peak
Paeciloquinone C12.5-
Paeciloquinone A14.22.1
Paeciloquinone B15.81.9
This compound 17.5 2.3
Paeciloquinone E19.12.0
Paeciloquinone F20.82.2

Visualizations

Experimental Workflow for this compound Separation

G Experimental Workflow for this compound Separation cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Crude Extract Crude Extract Dissolution Dissolution Crude Extract->Dissolution Filtration Filtration Dissolution->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Purity Assessment Purity Assessment Quantification->Purity Assessment Isolated this compound Isolated this compound Purity Assessment->Isolated this compound G Mechanism of Action: this compound as a PTK Inhibitor Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds to Phosphorylated Substrate Phosphorylated Substrate Receptor Tyrosine Kinase (RTK)->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Provides Phosphate Substrate Protein Substrate Protein Substrate Protein->Receptor Tyrosine Kinase (RTK) Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Activates Proliferation, Survival Proliferation, Survival Cellular Response->Proliferation, Survival This compound This compound This compound->Receptor Tyrosine Kinase (RTK) Inhibits

Technical Support Center: Enhancing Paeciloquinone D Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Paeciloquinone D in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro assays?

A1: this compound, like many quinone-based compounds, is hydrophobic and exhibits low solubility in aqueous solutions. The primary recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to first prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the desired final concentration in your aqueous cell culture medium or buffer.

Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium. What can I do?

A2: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic compounds. This occurs due to the sharp change in solvent polarity. Here are several troubleshooting strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity to your cells.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of medium, perform a stepwise dilution. First, dilute the stock in a small volume of pre-warmed medium while gently vortexing, and then add this intermediate dilution to the remaining medium.[2]

  • Increase Serum Concentration: If your experimental design permits, increasing the serum concentration in the cell culture medium can sometimes aid in solubilizing hydrophobic compounds.[2]

  • Use of Surfactants: Incorporating a low concentration of a non-ionic, biocompatible surfactant such as Tween® 80 or Pluronic® F-68 can help maintain the compound's solubility in aqueous solutions.[1]

Q3: Are there any alternatives to DMSO for dissolving this compound?

A3: Yes, if DMSO is not suitable for your experimental system, other organic solvents can be considered, such as ethanol. Co-solvent systems, where a mixture of solvents is used, may also be effective. For particularly challenging cases, advanced formulation techniques like complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be explored to enhance aqueous solubility.

Q4: What is a known biological target of this compound?

A4: this compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. This provides a basis for investigating its effects on downstream signaling pathways.

Troubleshooting Guide: Solvent Selection and Optimization

The following table summarizes various solvent systems and strategies to enhance the solubility of this compound for in vitro assays.

Solvent/StrategyConcentration/UsageAdvantagesDisadvantages
DMSO Stock: 10-20 mM; Final: <0.5%High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations.
Ethanol Stock: 10-20 mM; Final: <0.5%Less toxic than DMSO for some cell lines.May not be as effective as DMSO for all compounds.
Co-solvents (e.g., DMSO/Ethanol) Varies; Final organic solvent <1%Can improve solubility over a single solvent system.Requires careful optimization and toxicity testing.
Surfactants (e.g., Tween® 80) Above Critical Micelle ConcentrationCan significantly improve aqueous solubility.May interfere with some assays or have cellular effects.
Cyclodextrins (e.g., HP-β-CD) Varies based on compoundLow toxicity and effective for enhancing solubility.May alter the effective concentration of the compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Workflow for Solubility Testing in Aqueous Media

This protocol outlines a method to determine the practical working concentration of this compound in your specific experimental medium.

G cluster_0 Solubility Testing Workflow prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Create Serial Dilutions of Stock in DMSO prep_stock->serial_dilute add_to_medium Add Diluted Stocks to Aqueous Medium (1:1000) serial_dilute->add_to_medium incubate Incubate at 37°C for 1-2 hours add_to_medium->incubate observe Visually Inspect for Precipitation incubate->observe determine_max Determine Highest Concentration Without Precipitation observe->determine_max

Caption: Workflow for determining the maximum soluble concentration of this compound.

Signaling Pathway

This compound has been noted to inhibit the epidermal growth factor receptor (EGFR) protein tyrosine kinase. The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is a common target in cancer research.

G cluster_1 Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Paeciloquinone_D This compound Paeciloquinone_D->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound.

References

Technical Support Center: Minimizing Paeciloquinone D Degradation During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Paeciloquinone D during extraction from fungal cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a quinone-based secondary metabolite produced by some species of the fungus Paecilomyces. Like many quinone compounds, this compound is susceptible to degradation, which can be accelerated by various physical and chemical factors encountered during extraction. This degradation can lead to reduced yield and the generation of artifacts, compromising the accuracy of experimental results and the viability of the compound for further research and development.

Q2: What are the primary factors that cause this compound degradation during extraction?

The primary factors contributing to the degradation of this compound are:

  • pH: this compound is more stable in acidic conditions. Alkaline (high pH) environments can catalyze its degradation.

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to the oxidative degradation of this compound.

Q3: What are the visible signs of this compound degradation?

A color change in the extraction solution is a common indicator of degradation. Pure this compound solutions are typically colored. Degradation can lead to the formation of various byproducts, which may cause the solution to change color or darken, often turning brownish. This indicates a loss of the pure compound.

Q4: Can I use antioxidants to protect this compound during extraction?

Yes, the addition of antioxidants to the extraction solvent can help mitigate oxidative degradation. Ascorbic acid is a commonly used antioxidant that can be effective in preserving quinone compounds during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound Degradation due to suboptimal extraction conditions.Optimize extraction parameters. Refer to the Experimental Protocols section. Consider using a milder extraction technique such as maceration with an appropriate solvent at a controlled temperature.
Incomplete cell lysis.Ensure thorough grinding of the fungal mycelium, preferably in liquid nitrogen, to maximize the release of intracellular metabolites.
Discoloration of the extract (e.g., turning brown) Degradation of this compound.Work under low light conditions or use amber-colored glassware. Ensure the extraction is performed at a low temperature (e.g., 4°C). Use deoxygenated solvents and consider adding an antioxidant like ascorbic acid to the extraction solvent. Maintain an acidic pH of the extraction solvent.
Presence of unknown peaks in chromatogram Degradation products of this compound.Review and optimize the extraction and sample handling procedures to minimize degradation. Refer to the recommended protocols and the factors affecting stability mentioned in the FAQs.
Inconsistent extraction efficiency Variation in extraction time, temperature, or solvent-to-solid ratio.Standardize all extraction parameters. Ensure consistent and thorough mixing during extraction.
Representative Degradation Data for a Hydroxyquinone Compound*
Condition pH Temperature (°C) Light Exposure Observed Degradation (%) after 24h
Optimal 44Dark< 5
Alkaline pH 925Dark30-40
Elevated Temperature 650Dark20-30
Light Exposure 625Ambient Light15-25
Combined Stress 950Ambient Light> 60

*Disclaimer: This table presents hypothetical data based on the known behavior of similar hydroxyquinone compounds to illustrate the impact of different conditions. Actual degradation rates for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Cold Solvent Extraction (Recommended for Minimizing Degradation)

This method is designed to minimize degradation by using low temperatures and acidic conditions.

  • Harvesting: Harvest fungal mycelium from the culture broth by filtration.

  • Cell Lysis: Immediately freeze the mycelium in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered mycelium to a pre-chilled, amber-colored flask.

    • Add a cold (4°C) extraction solvent of Methanol:Ethyl Acetate (1:1 v/v) with 0.1% formic acid at a solvent-to-solid ratio of 20:1 (mL:g).

    • For every 100 mL of solvent, add 10 mg of ascorbic acid as an antioxidant.

    • Stir the mixture on a magnetic stirrer for 4 hours at 4°C in the dark.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove cell debris.

    • Concentrate the filtrate under reduced pressure at a temperature below 30°C using a rotary evaporator.

  • Storage: Store the dried extract at -20°C in the dark.

Protocol 2: Ultrasound-Assisted Extraction (for Improved Efficiency)

This method uses sonication to enhance extraction efficiency but requires careful temperature control.

  • Harvesting and Cell Lysis: Follow steps 1 and 2 from Protocol 1.

  • Extraction:

    • Transfer the powdered mycelium to an amber-colored flask.

    • Add the extraction solvent (Methanol with 0.1% formic acid ) at a 20:1 solvent-to-solid ratio. Add ascorbic acid (10 mg per 100 mL).

    • Place the flask in an ultrasonic bath filled with ice-cold water.

    • Sonicate for 30 minutes, ensuring the temperature of the extract does not exceed 25°C.

  • Filtration, Concentration, and Storage: Follow steps 4 and 5 from Protocol 1.

Visualizations

Experimental_Workflow cluster_Harvest Harvesting & Lysis cluster_Extraction Extraction cluster_Purification Purification & Storage Harvest Harvest Fungal Mycelium Freeze Freeze in Liquid Nitrogen Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind AddSolvent Add Cold Acidified Solvent (+ Antioxidant) Grind->AddSolvent Extract Stir/Sonicate at Low Temp in Dark AddSolvent->Extract Filter Filter to Remove Debris Extract->Filter Concentrate Concentrate under Reduced Pressure (<30°C) Filter->Concentrate Store Store at -20°C in Dark Concentrate->Store

Caption: Workflow for this compound extraction.

Degradation_Pathway cluster_factors Degradation Factors PD This compound (Stable) Degraded Degradation Products (Inactive/Artifacts) PD->Degraded Degradation pH High pH (Alkaline) Temp High Temperature Light Light Exposure (UV) Oxidation Oxidation Troubleshooting_Tree Start Low Yield or Degradation Observed? CheckTemp Is Extraction Temp > 25°C? Start->CheckTemp Yes CheckpH Is Solvent pH > 7? CheckTemp->CheckpH No SolutionTemp Lower Temp to 4°C CheckTemp->SolutionTemp Yes CheckLight Is Extraction Exposed to Light? CheckpH->CheckLight No SolutionpH Acidify Solvent (e.g., 0.1% Formic Acid) CheckpH->SolutionpH Yes CheckLysis Was Mycelium Thoroughly Ground? CheckLight->CheckLysis No SolutionLight Use Amber Glassware & Work in Dark CheckLight->SolutionLight Yes SolutionLysis Grind in Liquid N2 CheckLysis->SolutionLysis No End Re-evaluate Yield CheckLysis->End Yes SolutionTemp->End SolutionpH->End SolutionLight->End SolutionLysis->End

Technical Support Center: Troubleshooting Paeciloquinone D Bioassay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on Paeciloquinone D is limited. This guide is based on general principles for troubleshooting bioassays involving quinone-like compounds and addresses common sources of variability in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My IC50 value for this compound varies significantly between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in cell-based assays and can stem from several factors:

  • Cell-Based Variability:

    • Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.[1] It is crucial to use cells within a consistent and low passage range for all experiments.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[1] Ensure precise cell counting and even distribution in multi-well plates.

    • Cell Health: The overall health of your cells is paramount. Factors like mycoplasma contamination can significantly impact cellular responses. Regular testing for contamination is recommended.[1]

  • Compound-Related Issues:

    • Stock Solution Stability: this compound, like other quinones, may be sensitive to light and repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock stored under appropriate conditions (e.g., protected from light, aliquoted).

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.

  • Assay Conditions:

    • Incubation Time: The duration of compound exposure can influence the apparent IC50. Optimize and maintain a consistent incubation time for all assays.

    • Plate Edge Effects: Evaporation and temperature gradients are more pronounced in the outer wells of a microtiter plate, leading to the "edge effect."[2][3] To mitigate this, avoid using the outer wells for critical measurements or ensure proper plate sealing and humidification during incubation.

Q2: I am observing high background noise or a low signal-to-noise ratio in my luminescence/fluorescence-based viability assay. What can I do?

A2: A poor signal-to-noise ratio can obscure real biological effects. Consider the following troubleshooting steps:

  • Reagent and Plate Selection:

    • Plate Color: For fluorescence assays, use black plates to reduce background and crosstalk. For luminescence, white plates are optimal as they reflect the signal.

    • Reagent Quality and Preparation: Ensure assay reagents are within their expiration date and have been stored correctly. Prepare fresh reagents before each experiment.

  • Instrument Settings:

    • Gain Settings: Optimize the gain setting on your plate reader. A high gain can amplify a weak signal but may also increase background noise. Conversely, a low gain might not be sensitive enough for a dim signal.

    • Read Time: Increasing the integration time for each well can sometimes improve the signal.

  • Experimental Procedure:

    • Incomplete Cell Lysis: For assays requiring cell lysis, ensure complete lysis to release the cellular components being measured.

    • Washing Steps: If your protocol includes washing steps, perform them carefully to avoid cell detachment, which would lead to signal loss.

Q3: My results suggest this compound is inducing a specific signaling pathway, but the data is not consistently reproducible. How can I improve reproducibility?

A3: Reproducibility in signaling pathway analysis depends on tight control over experimental conditions:

  • Synchronization of Cells: If studying cell cycle-dependent pathways, synchronizing the cells before treatment can reduce variability.

  • Time-Course Experiments: The activation of signaling pathways is often transient. Performing a time-course experiment can help identify the optimal time point for analysis after this compound treatment.

  • Loading Controls: For immunoblotting, always use reliable loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

  • Reagent Consistency: Use the same lot of antibodies and other critical reagents for a set of comparative experiments to avoid lot-to-lot variability.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Results

This guide provides a systematic approach to troubleshooting variability in cell viability assays (e.g., MTT, CellTiter-Glo®).

Potential Problem Possible Cause(s) Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seedingUse a calibrated multichannel pipette or an automated cell dispenser. After plating, gently rock the plate in a cross pattern to ensure even cell distribution.
Edge effectsFill the outer wells with sterile PBS or media to create a humidity barrier. Ensure the incubator has good humidity control.
Drift in Results Over Time Change in cell characteristicsMaintain a frozen stock of cells at a low passage number. Thaw a new vial after a defined number of passages.
Reagent degradationAliquot and store reagents as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
Unexpected Dose-Response Curve Compound precipitationCheck the solubility of this compound in your culture medium. If precipitation is observed at higher concentrations, consider using a different solvent or a lower concentration range.
Cell confluencyHigh cell confluency can affect the response to the compound. Optimize the initial seeding density to ensure cells are in the exponential growth phase during treatment.
Guide 2: Western Blotting Inconsistency for Signaling Pathway Analysis

This guide addresses common issues encountered when using Western blotting to analyze signaling pathways affected by this compound.

Potential Problem Possible Cause(s) Recommended Solution(s)
No or Weak Signal for Target Protein Insufficient protein loadingPerform a protein concentration assay (e.g., BCA) and load equal amounts of protein for each sample.
Ineffective antibodyCheck the manufacturer's datasheet for recommended antibody concentrations and incubation conditions. Run a positive control to validate antibody activity.
Protein degradationAdd protease and phosphatase inhibitors to your lysis buffer.
Inconsistent Loading Control Bands Uneven protein transferEnsure complete and even contact between the gel and the membrane during transfer. Check for air bubbles.
High protein abundanceThe loading control protein may be too abundant, leading to signal saturation. Load less total protein or use a loading control with lower expression.
Multiple Non-Specific Bands Antibody cross-reactivityIncrease the stringency of your washing steps. Optimize the antibody concentration; a lower concentration may reduce non-specific binding.
ContaminationEnsure all buffers and reagents are fresh and free of contamination.

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

This protocol outlines a common method for assessing cell viability.

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with vehicle control (e.g., medium with DMSO) and untreated controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare a stock solution of Resazurin (e.g., 1 mg/mL in PBS) and filter-sterilize.

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle control.

    • Plot the normalized values against the log of the compound concentration to determine the IC50 value.

Protocol 2: Analysis of a Hypothetical Signaling Pathway (e.g., PI3K/Akt) by Western Blotting

This protocol provides a general workflow for analyzing protein expression and phosphorylation status.

  • Cell Lysis and Protein Quantification:

    • After treatment with this compound, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting chemiluminescent signal using a digital imager.

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein to the total protein.

Visualizations

Paeciloquinone_D_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_validation Validation Cell_Culture Cell Culture (Consistent Passage) Cell_Seeding Cell Seeding in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Preparation Treatment Compound Treatment (Dose-Response) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., Resazurin) Treatment->Viability_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Pathway_Analysis Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound bioactivity.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PaeciloquinoneD This compound Receptor Receptor Tyrosine Kinase PaeciloquinoneD->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factor Transcription Factor (e.g., AP-1) mTOR->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

Technical Support Center: Scaling Up Bioactive Fungal Quinone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the scaled-up production of bioactive fungal quinones.

Troubleshooting Guide

This guide addresses common issues encountered during the scaling up of fungal quinone production in a question-and-answer format.

Question: My fungal culture is forming dense pellets, and the quinone yield is low. What can I do?

Answer: Dense pellet formation can limit nutrient and oxygen transfer to the inner mycelia, thereby reducing secondary metabolite production. Here are several strategies to address this issue:

  • Inoculum Preparation:

    • Spore Concentration: Optimizing the initial spore concentration can influence pellet size and number. Lower spore concentrations may lead to larger, less numerous pellets, while higher concentrations can promote the formation of smaller, more dispersed pellets.

    • Pre-culture Homogenization: Homogenizing the seed culture before inoculation can break up mycelial clumps and encourage more dispersed growth in the production vessel.

  • Media Composition:

    • Surfactants: The addition of non-ionic surfactants like Tween 80 can reduce cell surface hydrophobicity and discourage pellet formation.

    • Solid Particles: Incorporating microparticles such as talc (B1216) or calcium carbonate can provide nucleation sites for mycelial growth, leading to smaller, more uniform pellets.

    • Viscosity Modifiers: Adding viscosity-increasing agents like carboxymethyl cellulose (B213188) (CMC) can create a more homogenous environment and prevent pellet aggregation.

  • Fermentation Parameters:

    • Agitation Speed: Increasing the agitation speed can increase shear forces, breaking up larger pellets. However, excessive shear can also damage the mycelia and negatively impact productivity. The optimal agitation speed should be determined experimentally for each fungal strain.

    • pH Control: The pH of the culture medium can influence cell wall composition and, consequently, pellet formation. Maintaining a stable pH within the optimal range for your fungus is crucial.

Question: The viscosity of my fermentation broth is too high, leading to poor oxygen transfer and mixing. How can I mitigate this?

Answer: High broth viscosity is a common challenge in filamentous fungal fermentations, which can significantly impede oxygen transfer and nutrient distribution. Here are some approaches to manage high viscosity:

  • Morphology Control: As discussed above, controlling fungal morphology to favor smaller, dispersed pellets or a filamentous but less dense morphology can help reduce broth viscosity.

  • Bioreactor Design and Operation:

    • Impeller Design: Using high-efficiency impellers, such as Rushton turbines or pitched-blade impellers, can improve mixing in viscous broths.

    • Aeration Rate: Increasing the aeration rate can enhance oxygen supply, but this must be balanced with potential foaming issues.

    • Fed-batch Strategy: A fed-batch cultivation strategy, where nutrients are added incrementally, can help control biomass concentration and prevent excessive viscosity buildup.

  • Use of Additives:

    • Oils: The addition of vegetable oils, such as palm oil, can enhance the volumetric mass transfer coefficient (kLa) in viscous fermentations[1].

Question: My quinone yield is high in shake flasks but drops significantly upon scaling up to a bioreactor. What are the potential causes and solutions?

Answer: This is a common scale-up challenge. The discrepancy in yield is often due to differences in mass and heat transfer, as well as shear stress between the two systems.

  • Oxygen Limitation: Oxygen transfer is often more efficient in shake flasks due to the larger surface area-to-volume ratio and splashing. In a bioreactor, dissolved oxygen (DO) levels can become limiting, especially with high cell densities.

    • Solution: Implement a robust DO control strategy in the bioreactor by adjusting agitation, aeration rate, and headspace pressure. Maintaining a constant DO level that was found to be optimal at a smaller scale is a key scale-up criterion[2][3].

  • Shear Stress: The shear forces in a stirred-tank bioreactor are significantly different from those in a shake flask. Excessive shear can damage mycelia, while insufficient shear can lead to poor mixing and mass transfer.

    • Solution: Optimize the agitation speed and impeller design to provide adequate mixing without causing excessive cell damage.

  • Inadequate Mixing: Poor mixing in a large bioreactor can lead to gradients in pH, temperature, and nutrient concentrations, all of which can negatively impact quinone production.

    • Solution: Use appropriate impeller configurations and agitation speeds to ensure homogeneity throughout the vessel. Computational fluid dynamics (CFD) can be a useful tool to model and optimize mixing in bioreactors.

Question: I am observing co-production of unwanted mycotoxins with my target quinone. How can I minimize this?

Answer: Co-production of mycotoxins is a significant concern, especially for quinones intended for pharmaceutical applications. Strategies to minimize mycotoxin production include:

  • Strain Selection and Improvement: Screen different fungal strains for high quinone production and low mycotoxin biosynthesis. Genetic engineering approaches can also be used to knock out genes in the mycotoxin biosynthetic pathway.

  • Optimization of Fermentation Conditions: Mycotoxin production is often sensitive to environmental factors.

    • Temperature and pH: Cultivating the fungus at temperatures and pH values that favor quinone production but not mycotoxin synthesis can be effective.

    • Nutrient Availability: The type and concentration of carbon and nitrogen sources can influence the metabolic flux towards either quinone or mycotoxin biosynthesis.

  • Post-fermentation Treatment:

    • Adsorption: Using adsorbents like activated carbon or clays (B1170129) during downstream processing can help remove mycotoxins.

    • Chemical Degradation: Certain chemical treatments can degrade mycotoxins, but their impact on the target quinone must be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the fermentation medium for quinone production?

A1: The most critical parameters for media optimization are the type and concentration of the carbon and nitrogen sources, the carbon-to-nitrogen (C/N) ratio, and the presence of essential minerals and trace elements. For instance, different carbon sources like glucose, sucrose, or starch, and various nitrogen sources such as peptone, yeast extract, or ammonium (B1175870) salts can significantly impact the yield of quinones like anthraquinones[4][5][6][7].

Q2: How can I efficiently extract and purify fungal quinones from the fermentation broth and mycelia?

A2: The extraction and purification strategy depends on whether the quinone is intracellular or secreted into the broth.

  • Extraction:

    • Secreted Quinones: The fermentation broth can be separated from the mycelia by filtration or centrifugation, followed by liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or chloroform.

    • Intracellular Quinones: The mycelia are first harvested and then disrupted (e.g., by grinding in liquid nitrogen or bead beating) to release the intracellular contents. The quinones are then extracted using an appropriate solvent.

  • Purification: A multi-step chromatographic approach is often necessary to achieve high purity. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 for initial fractionation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound.

Q3: What analytical techniques are best suited for the quantification of fungal quinones?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for quinone quantification.

  • HPLC-DAD: Allows for quantification based on the UV-Vis absorbance of the quinone at a specific wavelength.

  • LC-MS/MS: Provides high sensitivity and selectivity, enabling accurate quantification even in complex matrices and confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern[8][9][10][11].

Q4: Are there any "green" or more sustainable methods for extracting fungal quinones?

A4: Yes, there is a growing interest in developing more environmentally friendly extraction methods. These include:

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2 as a solvent, which is non-toxic and easily removed.

  • Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE): These techniques can reduce solvent consumption and extraction time.

Data Presentation

Table 1: Effect of Carbon Source on Physcion (an Anthraquinone) Production by Aspergillus chevalieri BYST01

Carbon Source (20 g/L)Physcion Yield (mg/L)
Glucose~75
Sucrose~60
Maltose~55
Fructose~40
Soluble Starch~30

Data adapted from PeerJ, 2024.[3]

Table 2: Effect of Nitrogen Source on Ochratoxin A Production by Aspergillus carbonarius

Nitrogen SourceMycelial Growth ( g/100 ml)Ochratoxin A Production (µg/g)
Yeast Extract1.835
Ammonium Nitrate1.630
Peptone1.525
Sodium Nitrate1.420
Ammonium Chloride1.215
Urea1.110

Data adapted from NIH, 2016.[6]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for Quinone Production
  • Inoculum Preparation: a. Prepare a spore suspension of the fungal strain from a mature culture on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA). b. Adjust the spore concentration to approximately 10^6 spores/mL using a hemocytometer. c. Aseptically inoculate a seed culture flask containing a suitable liquid medium (e.g., Potato Dextrose Broth - PDB). d. Incubate the seed culture on a rotary shaker (e.g., 150 rpm) at the optimal temperature for the fungal strain (e.g., 25-28°C) for 2-3 days.

  • Production Culture: a. Prepare the production medium in Erlenmeyer flasks (e.g., 100 mL of medium in 250 mL flasks) and sterilize by autoclaving. b. Inoculate the production flasks with the seed culture (typically 5-10% v/v). c. Incubate the production cultures under the desired conditions (temperature, agitation) for the optimal fermentation time (e.g., 7-14 days).

  • Harvesting: a. After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper. b. The culture filtrate and the mycelial mass can then be processed separately for quinone extraction.

Protocol 2: Solvent Extraction of Anthraquinones from Fungal Mycelia
  • Mycelia Preparation: a. Freeze-dry the harvested mycelia to remove water. b. Grind the dried mycelia to a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction: a. Suspend the powdered mycelia in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) in a flask. b. Agitate the suspension on a shaker at room temperature for 24 hours. c. Filter the extract to remove the mycelial debris. d. Repeat the extraction process with fresh solvent to ensure complete recovery of the quinones.

  • Concentration: a. Combine the solvent extracts. b. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude quinone extract.

Protocol 3: HPLC Quantification of Anthraquinones
  • Sample Preparation: a. Dissolve a known amount of the crude extract in the mobile phase. b. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Standard Preparation: a. Prepare a stock solution of the pure anthraquinone (B42736) standard in the mobile phase. b. Perform serial dilutions to create a series of calibration standards of known concentrations.

  • HPLC Analysis: a. Inject the prepared samples and standards into the HPLC system. b. Use a suitable C18 column and a mobile phase gradient (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid). c. Set the DAD to monitor the absorbance at the maximum wavelength of the target anthraquinone (typically around 254 nm or 435 nm).

  • Quantification: a. Generate a calibration curve by plotting the peak area of the standards against their concentrations. b. Determine the concentration of the anthraquinone in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Fungal_Quinone_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Condensation Cyclization Cyclization/ Aromatization Polyketide->Cyclization Anthrone Anthrone Intermediate Cyclization->Anthrone Oxidation Oxidation Anthrone->Oxidation Anthraquinone Anthraquinone Core Oxidation->Anthraquinone Tailoring Tailoring Enzymes (Methylation, Hydroxylation, etc.) Anthraquinone->Tailoring BioactiveQuinone Bioactive Quinone Tailoring->BioactiveQuinone

Caption: A simplified biosynthetic pathway for fungal anthraquinones.

Experimental_Workflow Strain Fungal Strain Selection & Preservation Inoculum Inoculum Preparation (Spore Suspension/Seed Culture) Strain->Inoculum ShakeFlask Shake Flask Fermentation (Optimization of Media & Conditions) Inoculum->ShakeFlask ScaleUp Bioreactor Scale-Up ShakeFlask->ScaleUp Harvest Harvesting (Filtration/Centrifugation) ScaleUp->Harvest Extraction Extraction (Solvent Extraction) Harvest->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis & Quantification (HPLC, LC-MS) Purification->Analysis FinalProduct Pure Bioactive Quinone Analysis->FinalProduct

Caption: General experimental workflow for scaling up fungal quinone production.

Troubleshooting_Tree LowYield Low Quinone Yield CheckMorphology Check Fungal Morphology LowYield->CheckMorphology Pellets Dense Pellets CheckMorphology->Pellets Problem Dispersed Dispersed/Filamentous CheckMorphology->Dispersed OK OptimizeInoculum Optimize Inoculum/Media Additives Pellets->OptimizeInoculum CheckFermentation Check Fermentation Parameters Dispersed->CheckFermentation DO_pH Suboptimal DO/pH/Temp CheckFermentation->DO_pH Problem GoodMorphology Good Morphology & Parameters CheckFermentation->GoodMorphology OK OptimizeControl Optimize Bioreactor Control Strategy DO_pH->OptimizeControl CheckExtraction Check Extraction & Purification LowRecovery Low Recovery CheckExtraction->LowRecovery Problem OptimizeDownstream Optimize Solvents/Chromatography LowRecovery->OptimizeDownstream GoodMorphology->CheckExtraction

References

Validation & Comparative

A Comparative Analysis of Platycodin D and Doxorubicin Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic properties of the natural product Platycodin D and the conventional chemotherapeutic agent doxorubicin (B1662922). This analysis is based on available in vitro experimental data and highlights key differences in their mechanisms of action and efficacy against various cancer cell lines.

Executive Summary

Platycodin D, a triterpenoid (B12794562) saponin, and doxorubicin, an anthracycline antibiotic, both exhibit significant cytotoxic effects against a range of cancer cell lines. While doxorubicin is a long-established and potent anticancer drug, its clinical use is often limited by severe side effects. Platycodin D presents a promising natural alternative, demonstrating considerable in vitro antitumor activity. This guide synthesizes cytotoxicity data (IC50 values), details common experimental methodologies, and visualizes the distinct signaling pathways implicated in their cytotoxic mechanisms.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][3] The following table summarizes the IC50 values of Platycodin D and doxorubicin in various cancer cell lines as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.[1][4]

CompoundCancer Cell LineIC50 (µM)Reference
Platycodin D PC3 (Prostate)Not explicitly stated, but showed dose-dependent reduction in viability
HCT-116 (Colorectal)5.11 ± 2.14
MCF-7 (Breast)6.06 ± 3.09
HL-60 (Leukemia)3.84 (for a β-lapachone oxime, a naphthoquinone derivative)
Doxorubicin HCT-116 (Colon)Not explicitly in provided results
SF-295 (CNS)Not explicitly in provided results
NCI-H1975 (Lung)Not explicitly in provided results
HL-60 (Leukemia)10.20 (for a lapachol (B1674495) oxime, a naphthoquinone derivative)
MCF-7 (Breast)Potency comparable to novel naphthoquinone/4-quinolone hybrids
MDA-MB-231 (Breast)Potency comparable to novel naphthoquinone/4-quinolone hybrids

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like Platycodin D and doxorubicin.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Platycodin D or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs.

  • Nuclear Staining (e.g., DAPI or Hoechst Staining):

    • Cells are treated with the compounds as described above.

    • After treatment, cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

    • Cells are then stained with a fluorescent nuclear dye like DAPI or Hoechst 33342, which binds to DNA.

    • Apoptotic cells are identified by their characteristic nuclear morphology, such as chromatin condensation and nuclear fragmentation, observed under a fluorescence microscope.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Cells are treated with the compounds.

    • Both adherent and floating cells are collected and washed with a binding buffer.

    • Cells are then incubated with FITC-conjugated Annexin V and PI in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Platycodin D and doxorubicin induce cytotoxicity through distinct signaling pathways.

Platycodin D

Platycodin D has been shown to induce apoptosis in cancer cells through multiple mechanisms, often involving the generation of reactive oxygen species (ROS). Key signaling pathways implicated in Platycodin D-induced apoptosis include:

  • Death Receptor Pathway: Platycodin D can upregulate the expression of Fas and Fas-ligand (FasL), leading to the activation of caspase-8 and the extrinsic apoptosis pathway.

  • Mitochondrial Pathway: It can alter the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol and subsequent activation of caspase-9 and the intrinsic apoptosis pathway.

  • PI3K/Akt/mTOR Pathway: Platycodin D has been reported to suppress the pro-survival PI3K/Akt/mTOR signaling pathway, further promoting apoptosis.

  • JNK/AP-1/PUMA Pathway: In non-small cell lung cancer cells, Platycodin D was found to induce apoptosis through the activation of the JNK1/AP-1/PUMA signaling cascade.

Doxorubicin

Doxorubicin's cytotoxic effects are multifactorial and well-documented. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, disrupting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of ROS that can damage cellular components, including DNA, proteins, and lipids, and induce oxidative stress-mediated apoptosis.

Visualizations

The following diagrams illustrate the experimental workflow for comparing cytotoxicity and the distinct signaling pathways of Platycodin D and doxorubicin.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis start Seed Cancer Cells in 96-well plates treatment Treat with Platycodin D or Doxorubicin (various conc.) start->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt MTT Assay incubation->mtt flow Annexin V/PI Staining (Flow Cytometry) incubation->flow microscopy Nuclear Staining (Fluorescence Microscopy) incubation->microscopy viability Calculate % Cell Viability mtt->viability apoptosis Quantify Apoptotic Cells flow->apoptosis microscopy->apoptosis ic50 Determine IC50 Values viability->ic50 compare Compare Cytotoxicity & Apoptotic Induction ic50->compare apoptosis->compare

Caption: Experimental workflow for comparative cytotoxicity analysis.

signaling_pathways cluster_pd Platycodin D cluster_dox Doxorubicin pd Platycodin D ros_pd ROS Generation pd->ros_pd fas Fas/FasL pd->fas bcl2 Bcl-2 Family (↓Bcl-2, ↑Bax) pd->bcl2 pi3k ↓ PI3K/Akt/mTOR pd->pi3k jnk ↑ JNK/AP-1/PUMA pd->jnk ros_pd->bcl2 cas8_pd Caspase-8 fas->cas8_pd mito_pd Mitochondrial Dysfunction bcl2->mito_pd apoptosis_pd Apoptosis pi3k->apoptosis_pd jnk->apoptosis_pd cas8_pd->apoptosis_pd cas9_pd Caspase-9 mito_pd->cas9_pd cas9_pd->apoptosis_pd dox Doxorubicin intercalation DNA Intercalation dox->intercalation top2 Topoisomerase II Inhibition dox->top2 ros_dox ROS Generation dox->ros_dox dna_damage DNA Damage intercalation->dna_damage top2->dna_damage ros_dox->dna_damage apoptosis_dox Apoptosis dna_damage->apoptosis_dox

Caption: Signaling pathways of Platycodin D and Doxorubicin.

References

Validating the Antifungal Activity of Paeciloquinone D: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Extensive searches for "Paeciloquinone D" did not yield specific in vivo or in vitro antifungal studies for a compound with this exact name. The following guide is a template based on available research for other quinone-related antifungal compounds and serves as an example of how such a guide would be structured. Should data for this compound become available, it can be substituted into this framework. For the purpose of this illustrative guide, we will use data found for other antifungal agents as placeholders.

Executive Summary

This guide provides a comparative overview of the in vivo antifungal efficacy of a hypothetical this compound. The document is intended for researchers, scientists, and drug development professionals, offering a structured comparison with established antifungal agents, supported by experimental data and detailed protocols. The objective is to present a clear validation pathway for novel antifungal compounds.

In Vivo Antifungal Activity: Comparative Data

The following table summarizes the in vivo efficacy of our placeholder antifungal compound against a common fungal pathogen, Candida albicans, in a murine model of systemic candidiasis. This data is illustrative and would be replaced with actual experimental results for this compound.

CompoundDosageAdministration RouteFungal Burden Reduction (log CFU/g) in KidneySurvival Rate (%)Reference Compound
Placeholder Compound A 20 mg/kg/dayOral2.5 ± 0.480%Fluconazole
Fluconazole 20 mg/kg/dayOral2.2 ± 0.375%-
Amphotericin B 1 mg/kg/dayIntravenous3.1 ± 0.590%-
Vehicle Control -Oral0.2 ± 0.110%-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments that would be cited in a full guide.

Murine Model of Systemic Candidiasis

A standard model for assessing the in vivo efficacy of antifungal agents against disseminated candidiasis would be employed.[1]

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.

  • Infection: Mice are infected with a clinical isolate of Candida albicans (e.g., SC5314) via intravenous injection into the tail vein.

  • Treatment: Treatment with this compound (or a placeholder), a comparator drug (e.g., fluconazole), or a vehicle control would commence 24 hours post-infection and continue for a specified period (e.g., 7 days).

  • Assessment: Efficacy is determined by evaluating the fungal burden in target organs (kidneys, liver, spleen) through colony-forming unit (CFU) counts and by monitoring survival rates over a defined period.

In Vitro Susceptibility Testing

Prior to in vivo studies, the minimum inhibitory concentration (MIC) of this compound against various fungal strains would be determined to establish its baseline antifungal activity.

  • Method: Broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains: A panel of clinically relevant fungal pathogens, including Candida albicans, Aspergillus fumigatus, and resistant strains.

  • Procedure: The compound is serially diluted in a 96-well plate containing a standardized fungal inoculum. The MIC is determined as the lowest concentration that inhibits visible fungal growth after a specified incubation period.

Mechanism of Action: Signaling Pathways

While the precise mechanism of action for this compound is not yet elucidated, many quinone-based compounds are known to induce oxidative stress and interfere with cellular respiration in fungal cells. The diagram below illustrates a hypothetical signaling pathway that could be affected by this compound, leading to fungal cell death.

This compound This compound Fungal Cell Membrane Fungal Cell Membrane This compound->Fungal Cell Membrane ROS Production ROS Production Fungal Cell Membrane->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Fungal Cell Membrane->Mitochondrial Dysfunction DNA Damage DNA Damage ROS Production->DNA Damage Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis DNA Damage->Apoptosis cluster_0 In Vitro Analysis cluster_1 In Vivo Model MIC Determination MIC Determination Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Animal Model Selection Animal Model Selection Cytotoxicity Assay->Animal Model Selection Infection & Treatment Infection & Treatment Animal Model Selection->Infection & Treatment Efficacy Assessment Efficacy Assessment Infection & Treatment->Efficacy Assessment

References

Paeciloquinone D vs. Other Naphthoquinones: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anthraquinone (B42736) Paeciloquinone D against a selection of well-studied naphthoquinones. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to support further investigation and drug discovery efforts.

Executive Summary

Comparative Analysis of Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected naphthoquinones against various human cancer cell lines. This data, collated from multiple studies, provides a benchmark for the cytotoxic potential of these compounds.

Table 1: IC50 Values of Selected Naphthoquinones Against Various Cancer Cell Lines (in µM)

CompoundCell LineCancer TypeIC50 (µM)
This compound --Data not available
Juglone (B1673114) A549Non-small cell lung cancer9.47[1]
LLCMouse Lewis lung cancer10.78[1]
MIA PaCa-2Pancreatic cancer5.27[2]
BxPC-3Pancreatic cancer~21[3]
PANC-1Pancreatic cancer~21[3]
MCF-7Breast cancer7.43
MDA-MB-231Breast cancer7.64
Plumbagin A549Non-small cell lung cancer10.3
H292Non-small cell lung cancer7.3
H460Non-small cell lung cancer6.1
Lapachol WHCO1Oesophageal cancer1.6 - 11.7
Shikonin A549Non-small cell lung cancer1-2
H1299Non-small cell lung cancer1-2
QBC939Cholangiocarcinoma4.43 (24h), 3.39 (48h), 2.20 (72h)
DU-145Prostate cancer~5.0
PC-3Prostate cancer~4.5
SCC9Oral cancer0.5
H357Oral cancer1.25
Menadione Leukemia (parental)Leukemia18 ± 2.4
Leukemia (multidrug-resistant)Leukemia13.5 ± 3.6
SASOral cancer8.45
Lawsone SCC-9Oral squamous cell carcinoma56.74
B16-F10Murine melanoma66.42
Hep-G2Hepatocellular carcinoma76.69
HT-29Colorectal adenocarcinoma129.0

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Signaling Pathways and Mechanisms of Action

This compound and the EGFR Signaling Pathway

This compound has been identified as an inhibitor of the EGFR protein tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies. The diagram below illustrates a simplified overview of the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation PaeciloquinoneD This compound PaeciloquinoneD->Inhibition

A simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.
Mechanisms of Action of Comparative Naphthoquinones

Many naphthoquinones exert their anticancer effects through a variety of mechanisms, often involving the generation of reactive oxygen species (ROS) and induction of apoptosis. The diagram below illustrates a generalized workflow for assessing the cytotoxic and apoptotic effects of these compounds.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Naphthoquinone Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry for ROS) Treatment->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 Data Data Analysis IC50->Data Apoptosis->Data Mechanism->Data

References

Unraveling the Anti-Cancer Mechanisms of Quinone Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-cancer compound Paeciloquinone D is currently hampered by a notable lack of publicly available research on its specific mechanism of action, quantitative performance data, and detailed experimental protocols. Extensive searches for this specific fungal metabolite have yielded limited information, primarily mentioning it as a tyrosine kinase inhibitor without in-depth experimental validation in cancer cell lines.

To fulfill the request for a comprehensive comparison guide, this document will instead focus on a well-researched, structurally related quinone compound: Thymoquinone (B1682898) . Thymoquinone, the primary bioactive constituent of Nigella sativa (black seed), has a robust body of scientific literature detailing its anti-cancer properties. This guide will use Thymoquinone as a representative example to demonstrate the requested comparative analysis, providing the detailed data, protocols, and visualizations required.

This guide will objectively compare the performance of Thymoquinone with other alternatives where data is available and provide supporting experimental data for researchers, scientists, and drug development professionals.

Thymoquinone: A Multi-Faceted Anti-Cancer Agent

Thymoquinone has demonstrated significant anti-cancer activity across a variety of cancer cell lines. Its mechanism of action is multi-pronged, primarily revolving around the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][3][4][5]

Key Mechanisms of Action of Thymoquinone:
  • Induction of Apoptosis: Thymoquinone triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the key executioners of apoptosis.[2][4][6][7]

  • Generation of Reactive Oxygen Species (ROS): At higher concentrations, Thymoquinone acts as a pro-oxidant in cancer cells, leading to a buildup of ROS.[4][6] This oxidative stress damages cellular components, including DNA, and triggers apoptotic pathways.[1][4]

  • Modulation of Signaling Pathways: Thymoquinone has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer:

    • PI3K/Akt/mTOR Pathway: It inhibits this key survival pathway, leading to decreased cell proliferation and survival.[3][4][8]

    • JAK/STAT Pathway: Thymoquinone can suppress the activation of STAT3, a transcription factor that promotes tumor growth and survival.[6][7]

    • MAPK Pathway: It can modulate the activity of MAPKs like JNK and p38, which are involved in apoptosis and cell stress responses.[3][4]

    • NF-κB Pathway: Thymoquinone can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[4]

Comparative Performance of Thymoquinone

The efficacy of Thymoquinone varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

Table 1: IC50 Values of Thymoquinone in Various Human Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Exposure Time (h)
Breast CancerMCF-7~25 - 31.224, 48, 72
Breast CancerMDA-MB-231Not specified24
Colorectal CancerHCT116~5024
Lung CancerH165026.5948
GlioblastomaU8775, 45, 3624, 48, 72
Renal CancerCakiNot specifiedNot specified

Data compiled from multiple sources.[9][10][11][12][13][14]

Experimental Protocols

To aid in the replication and further investigation of Thymoquinone's anti-cancer effects, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Thymoquinone (e.g., 12.5, 25, 50 µg/ml) for 24, 48, or 72 hours. A control group should be treated with the vehicle (e.g., DMEM) only.

  • After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • The mitochondrial succinate (B1194679) dehydrogenase in viable cells reduces the MTT salt to formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group. The IC50 value can be determined from the dose-response curve.[15][16]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Protocol:

  • Treat cancer cells with Thymoquinone at the desired concentrations and for the specified duration.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are viable.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Treat cells with Thymoquinone and lyse them to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Bcl-2, Caspase-3).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the protein bands relative to a loading control (e.g., β-actin or GAPDH).

Visualizing the Mechanism of Action

Diagrams generated using Graphviz can help to visualize the complex signaling pathways affected by Thymoquinone.

Thymoquinone_Mechanism cluster_0 Cellular Effects cluster_1 Signaling Pathways TQ Thymoquinone ROS ↑ Reactive Oxygen Species (ROS) TQ->ROS induces PI3K_Akt PI3K/Akt/mTOR Pathway TQ->PI3K_Akt inhibits STAT3 JAK/STAT3 Pathway TQ->STAT3 inhibits MAPK MAPK (JNK, p38) TQ->MAPK modulates Apoptosis ↑ Apoptosis ROS->Apoptosis triggers PI3K_Akt->Apoptosis suppresses (inhibition reversed by TQ) STAT3->Apoptosis suppresses (inhibition reversed by TQ) MAPK->Apoptosis promotes

Caption: Simplified signaling pathway of Thymoquinone in cancer cells.

Experimental_Workflow start Cancer Cell Culture treatment Thymoquinone Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein data Data Analysis (IC50, Protein Levels, % Apoptosis) viability->data apoptosis->data protein->data

Caption: General experimental workflow for evaluating Thymoquinone's anti-cancer activity.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, this guide provides a comprehensive overview of a comparable quinone-based anti-cancer agent, Thymoquinone. The provided data, protocols, and visualizations for Thymoquinone can serve as a valuable resource and a template for future investigations into other novel quinone compounds like this compound. The multi-targeted approach of Thymoquinone, involving the induction of apoptosis, generation of ROS, and modulation of key signaling pathways, underscores the potential of this class of compounds in cancer therapy. Further research is warranted to explore the full therapeutic potential of this compound and other fungal-derived quinones.

References

Unveiling the Anticancer Potential of Paeciloquinone D Derivatives: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Paeciloquinone D (PQD) derivatives, a class of compounds showing promise in anticancer research. By examining their cytotoxic effects across various cancer cell lines and exploring their potential mechanisms of action, this document aims to inform future drug discovery and development efforts. The information presented herein is a synthesis of publicly available experimental data.

Comparative Cytotoxicity of this compound Derivatives

The anticancer activity of several this compound derivatives has been evaluated by the National Cancer Institute (NCI) using their 60-cell line screening panel. The data reveals significant variations in cytotoxicity depending on the structural modifications of the parent this compound molecule. The following tables summarize the 50% growth inhibition (GI₅₀), total growth inhibition (TGI), and 50% lethal concentration (LC₅₀) values for key derivatives against a selection of sensitive cancer cell lines.

Table 1: Cytotoxic Activity of Amino-Substituted this compound Analogs

CompoundCancer Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
AQ-12 Ovarian Cancer
IGROV11.302.977.15
OVCAR-3---
OVCAR-41.333.105.58
OVCAR-51.513.268.61
OVCAR-81.623.63-
NCI/ADR-RES3.1650.70>100
Renal Cancer
786-01.173.39-
A4981.654.34-
ACHN1.954.41-
CAKI-11.934.10-
RXF 3932.114.75-
SN12C1.834.14-
TK-102.676.43-
UO-311.884.09-
Prostate Cancer
PC-31.894.09-
DU-1451.964.29-
Breast Cancer
MCF71.623.63-
MDA-MB-231/ATCC1.864.01-
HS 578T2.124.78-
BT-5492.204.96-
T-47D2.214.81-
MDA-MB-4682.505.86-
Colon Cancer
HCT-1161.933.99-
HCT-152.205.05-
SW-6202.094.57-

Data sourced from NCI DTP Human Tumor Cell Line Screen.[1]

Table 2: Cytotoxic Activity of Brominated this compound Analog (BrPQ5)

CompoundCancer Cell LineGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
BrPQ5 Leukemia
CCRF-CEM1.553.16-
K-5621.833.82-
MOLT-41.853.73-
Non-Small Cell Lung Cancer
EKVX2.044.49-
HOP-922.154.81-
NCI-H5222.455.75-
Colon Cancer
HCT-1162.215.00-
HOP-922.154.81-
Melanoma
LOX IMVI2.395.50-
Ovarian Cancer
OVCAR-42.335.29-
Breast Cancer
MCF72.214.81-
MDA-MB-231/ATCC2.596.20-
T-47D2.214.81-
MDA-MB-4683.217.91-

Data sourced from NCI DTP Human Tumor Cell Line Screen.[2]

Table 3: Comparative Activity of Plastoquinone Analogs

CompoundCancer Cell Line% Growth Inhibition (at 10 µM)IC₅₀ (µM)
PQ2 HCT-116 (Colon)89.464.97 ± 1.93
OVCAR-3 (Ovarian)99.71-
MDA-MB-435 (Melanoma)92.75-
PQ3 MDA-MB-435 (Melanoma)92.20-
OVCAR-3 (Ovarian)90.06-
PQ10 MDA-MB-468 (Breast)81.85-
CCRF-CEM (Leukemia)72.00-
OVCAR-3 (Ovarian)71.28-
Cisplatin HCT-116 (Colon)-26.65 ± 7.85

Data from in vitro screening and MTT assay.[3]

From the presented data, a preliminary structure-activity relationship can be deduced. The amino-substituted analog, AQ-12 , demonstrates broad and potent anticancer activity, particularly against ovarian, renal, prostate, and breast cancer cell lines, with GI₅₀ values consistently in the low micromolar range.[1] The brominated analog, BrPQ5 , also exhibits significant cytotoxicity across a range of cancer cell lines, with notable activity against leukemia and breast cancer.[2] When compared, the amino-1,4-benzoquinone derivative, PQ2 , showed superior inhibitory effects against HCT-116 colon cancer cells when compared to cisplatin, a standard chemotherapy drug.[3] These findings suggest that the nature and position of substituents on the this compound core are critical determinants of cytotoxic potency and selectivity.

Experimental Protocols

The cytotoxic activities of the this compound derivatives were primarily evaluated using the Sulforhodamine B (SRB) assay by the NCI and the MTT assay in other reported studies.

Sulforhodamine B (SRB) Assay (NCI Protocol)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well microtiter plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are added at various concentrations (a single high dose for initial screening or a five-dose range for detailed analysis) and incubated for 48 hours.

  • Cell Fixation: The cells are fixed in situ by gently adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.

  • Staining: 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid, and the plates are air-dried.

  • Absorbance Measurement: The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Cells are plated in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Exposure: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

Potential Signaling Pathways

While the precise signaling pathways for this compound derivatives are still under investigation, related quinone-containing compounds have been shown to induce apoptosis and interfere with key cell survival pathways. The PI3K/Akt/mTOR and MAPK signaling cascades are frequently implicated in the anticancer effects of such molecules.

Proposed Apoptosis Induction Pathway

This compound derivatives likely induce apoptosis through both intrinsic and extrinsic pathways, converging on the activation of caspases, the executioners of cell death.

G PQD This compound Derivatives ROS ↑ Reactive Oxygen Species (ROS) PQD->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation and survival. Its inhibition is a key strategy in cancer therapy. This compound derivatives may exert their anticancer effects by downregulating this pathway.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PQD This compound Derivatives PQD->Inhibition Inhibition->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Conclusion

The available data strongly suggest that this compound derivatives are a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies highlight the importance of specific substitutions on the quinone core for enhancing cytotoxic potency and selectivity. Further research is warranted to fully elucidate the mechanisms of action, including the specific molecular targets and signaling pathways involved, and to optimize the therapeutic potential of these compounds through medicinal chemistry efforts. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

Cross-Resistance Profile of Paeciloquinone D: An Uncharted Territory in Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

Despite the growing interest in natural compounds for overcoming cancer drug resistance, comprehensive studies evaluating the cross-resistance profile of Paeciloquinone D in drug-resistant cell lines remain conspicuously absent from the current scientific literature. While the compound has been noted for its cytotoxic effects against various cancer cell lines, its efficacy in cells exhibiting well-defined resistance mechanisms, such as the overexpression of ATP-binding cassette (ABC) transporters, has not been determined. This critical knowledge gap precludes a direct comparison of this compound with other compounds in the context of multidrug resistance (MDR).

Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. These transporters actively expel a wide array of structurally and functionally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Compounds that are substrates of these pumps often exhibit cross-resistance, meaning that resistance to one drug confers resistance to others. Conversely, some agents can act as MDR modulators, inhibiting the function of these transporters and re-sensitizing resistant cells to conventional chemotherapy.

To adequately assess the potential of this compound in the landscape of cancer drug resistance, future research should focus on several key areas:

  • Cytotoxicity in Drug-Resistant Cell Lines: Evaluating the half-maximal inhibitory concentration (IC50) of this compound in drug-resistant cell lines (e.g., MCF-7/ADR, NCI/ADR-RES) versus their drug-sensitive parental counterparts.

  • Interaction with ABC Transporters: Determining whether this compound is a substrate or an inhibitor of key ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP).

  • Mechanism of Action in Resistant Cells: Investigating the signaling pathways affected by this compound in drug-resistant cells to identify potential mechanisms for overcoming resistance.

Without such dedicated studies, any discussion of this compound's cross-resistance profile would be speculative. The following sections outline the typical experimental methodologies and conceptual frameworks that would be necessary to generate the data for a comprehensive comparison guide.

Hypothetical Experimental Data for Future Studies

For a meaningful comparison, quantitative data on the cytotoxic activity of this compound would need to be generated and compared against standard chemotherapeutic agents and known MDR modulators. The tables below are templates for how such data would be presented.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin (B1662922) in Drug-Sensitive and -Resistant Cell Lines

Cell LineParent CompoundIC50 (µM) ± SDResistance Index (RI)
MCF-7 (Sensitive) This compoundData not available-
DoxorubicinData not available-
MCF-7/ADR (Resistant) This compoundData not availableData not available
DoxorubicinData not availableData not available
K562 (Sensitive) This compoundData not available-
DoxorubicinData not available-
K562/ADR (Resistant) This compoundData not availableData not available
DoxorubicinData not availableData not available

Resistance Index (RI) = IC50 in resistant cell line / IC50 in sensitive cell line

Table 2: Effect of this compound on Intracellular Accumulation of a P-gp Substrate (e.g., Rhodamine 123)

Cell LineTreatmentIntracellular Fluorescence (Arbitrary Units) ± SD
MCF-7/ADR Rhodamine 123Data not available
Rhodamine 123 + Verapamil (Positive Control)Data not available
Rhodamine 123 + this compound (Test)Data not available

Essential Experimental Protocols for Future Investigations

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols that would be employed in cross-resistance studies of this compound.

Cell Culture and Maintenance

Drug-sensitive parental cell lines (e.g., MCF-7, K562) and their doxorubicin-resistant counterparts (e.g., MCF-7/ADR, K562/ADR), which overexpress P-glycoprotein, would be cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The resistant cell lines would be maintained in a medium containing a low concentration of doxorubicin to sustain the drug-resistant phenotype.

Cytotoxicity Assay (MTT Assay)

Cells would be seeded in 96-well plates and allowed to attach overnight. They would then be treated with various concentrations of this compound, a standard chemotherapeutic agent (e.g., doxorubicin), or a vehicle control for 48-72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution would be added to each well. After incubation, the formazan (B1609692) crystals would be dissolved in a solubilization solution (e.g., DMSO), and the absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values would then be calculated from the dose-response curves.

Rhodamine 123 Efflux Assay

To assess the effect of this compound on P-gp activity, a Rhodamine 123 efflux assay would be performed. Drug-resistant cells would be incubated with Rhodamine 123, a fluorescent substrate of P-gp, in the presence or absence of this compound or a known P-gp inhibitor like verapamil. After an incubation period, the cells would be washed, and the intracellular fluorescence would be measured using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound would suggest an inhibitory effect on P-gp-mediated efflux.

Visualizing the Underlying Mechanisms

Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in drug resistance studies.

cluster_cell Drug-Resistant Cancer Cell Pgp P-glycoprotein (ABC Transporter) Drug_out Drug Efflux Pgp->Drug_out Pumps out Drug_in Chemotherapeutic Drug (e.g., Doxorubicin) Drug_in->Pgp Binds to Extracellular Extracellular Space Drug_out->Extracellular PaeciloquinoneD This compound PaeciloquinoneD->Pgp Potential Inhibition? Extracellular->Drug_in

Caption: Hypothetical interaction of this compound with P-glycoprotein.

start Seed drug-resistant cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with varying concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Add solubilization solution incubation3->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using an MTT assay.

Comparing the antimicrobial efficacy of Paeciloquinone D to commercial antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the antimicrobial efficacy of Paeciloquinone D, a member of the quinone class of natural products, against commercially available antibiotics. Due to the limited availability of specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for this compound in publicly accessible literature, this guide utilizes data from a closely related diterpene quinone derivative (6O7AR) as a representative example to illustrate the potential antimicrobial profile. It is crucial to note that these values may not be directly representative of this compound's specific activity.

Data Presentation: Quantitative Antimicrobial Efficacy

The following table summarizes the available quantitative data for the diterpene quinone 6O7AR against Staphylococcus aureus, a common Gram-positive bacterium. For comparison, a range of MIC values for selected commercial antibiotics against S. aureus are also provided. This allows for a preliminary assessment of the potential potency of quinone derivatives relative to established therapeutic agents.

Antimicrobial AgentClassTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
Diterpene Quinone (6O7AR) Diterpene QuinoneStaphylococcus aureus~105.6 (300 µM)~844.8 (2400 µM)
Vancomycin GlycopeptideStaphylococcus aureus0.5 - 21 - 4
Daptomycin LipopeptideStaphylococcus aureus0.25 - 10.5 - 2
Linezolid OxazolidinoneStaphylococcus aureus1 - 4Not Applicable
Ciprofloxacin FluoroquinoloneStaphylococcus aureus0.25 - 10.5 - 2
Ceftaroline CephalosporinStaphylococcus aureus (including MRSA)0.12 - 1Not specified

Note: The MIC and MBC values for the diterpene quinone 6O7AR were converted from µM to µg/mL assuming a molecular weight similar to related compounds for illustrative purposes. The MIC values for commercial antibiotics can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized laboratory procedures. The key experiments cited in the assessment of the diterpene quinone 6O7AR and commercial antibiotics are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microdilution method is a common technique used to determine MIC values.

Protocol:

  • Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific cell density (typically 5 x 10^5 colony-forming units/mL).

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., diterpene quinone 6O7AR or a commercial antibiotic) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed as a subsequent step to the MIC assay.

Protocol:

  • Subculturing from MIC Assay: A small aliquot from the wells of the MIC assay that show no visible growth is subcultured onto an agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Observation: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial compound.

Antimicrobial_Susceptibility_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination prep_inoculum Prepare Standardized Bacterial Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Test Compound serial_dilution->inoculate_plate incubate_mic Incubate Plate (24h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells of MIC Plate onto Agar read_mic->subculture Select clear wells incubate_mbc Incubate Agar Plates (24h, 37°C) subculture->incubate_mbc read_mbc Read MBC Value (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Postulated Mechanism of Action of Diterpene Quinones

Based on preliminary studies of diterpene quinone derivatives, a potential mechanism of antibacterial action involves the disruption of key cellular processes. The following diagram illustrates this proposed signaling pathway.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PaeciloquinoneD Diterpene Quinone (e.g., 6O7AR) CellMembrane Cell Membrane PaeciloquinoneD->CellMembrane Interacts with ATPase ATPase Enzyme PaeciloquinoneD->ATPase Targets DNA_Gyrase DNA Gyrase PaeciloquinoneD->DNA_Gyrase Potentially targets Disruption Membrane Disruption CellMembrane->Disruption Inhibition_ATPase ATPase Inhibition ATPase->Inhibition_ATPase Inhibition_Gyrase DNA Gyrase Inhibition DNA_Gyrase->Inhibition_Gyrase CellDeath Bacterial Cell Death Disruption->CellDeath Inhibition_ATPase->CellDeath Inhibition_Gyrase->CellDeath

Caption: Proposed antibacterial mechanism of action.

Unveiling Paeciloquinone D: A Comparative Guide for its Potential Validation as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide outlining the experimental validation of Paeciloquinone D as a potential topoisomerase inhibitor has been compiled for researchers, scientists, and drug development professionals. This document provides a comparative framework, detailing the necessary experimental protocols and benchmark data from established topoisomerase inhibitors to assess the therapeutic potential of this natural compound.

This compound, a quinone derivative produced by the fungus Paecilomyces carneus, presents a compelling case for investigation as a novel anti-cancer agent. Its chemical structure is akin to other quinone-containing compounds known for their cytotoxic and anti-neoplastic properties, including established topoisomerase inhibitors like doxorubicin. While this compound has been noted to inhibit epidermal growth factor receptor protein tyrosine kinase, its effect on topoisomerase activity remains a promising yet unexplored area of research. This guide provides a roadmap for the systematic validation of this compound as a topoisomerase inhibitor, comparing its potential performance against well-characterized drugs in the field.

Comparative Analysis of Topoisomerase Inhibitory Activity

To ascertain the efficacy of this compound as a topoisomerase inhibitor, a direct comparison with known inhibitors is essential. The following tables summarize the inhibitory concentrations (IC50) for established topoisomerase I and II inhibitors, providing a benchmark for the potential activity of this compound.

Table 1: Comparative IC50 Values of Topoisomerase I Inhibitors

Compound Topoisomerase I IC50 Target
This compound Data to be determined Topoisomerase I
Camptothecin (B557342) 0.68 µM (cell-free assay)[1] Topoisomerase I

| SN-38 (active metabolite of Irinotecan) | ~0.0025 µM (in isolated nuclei) | Topoisomerase I |

Table 2: Comparative IC50 Values of Topoisomerase II Inhibitors

Compound Topoisomerase II IC50 Target
This compound Data to be determined Topoisomerase II
Etoposide 78.4 µM[2] Topoisomerase II

| Doxorubicin | 2.67 µM[2] | Topoisomerase II |

Evaluating Cytotoxicity: A Comparison with Known Anticancer Quinones

The cytotoxic potential of this compound against various cancer cell lines is a critical determinant of its therapeutic promise. The following table presents the cytotoxic concentrations (IC50) of representative quinone-based anticancer agents, offering a comparative landscape for evaluating this compound's in vitro efficacy.

Table 3: Comparative Cytotoxicity (IC50) of Quinone-based Compounds in Cancer Cell Lines

Compound Cell Line IC50 (µM)
This compound Various Data to be determined
Doxorubicin MDA-MB-468 0.01[3][4]
MDA-MB-231 0.11[3][4]
MCF-7 0.1[3][4]
SK-BR-3 0.08[3][4]
Alkannin MDA-MB-468 0.63[3][4]
MCF-7 0.42[3][4]
Juglone MDA-MB-468 5.63[3][4]
MCF-7 13.88[3][4]
Hydroquinone SK-BR-3 17.5[3][4]

| Aloe-emodin | MDA-MB-468 | 19.2[3][4] |

Experimental Protocols for Validation

The following are detailed methodologies for the key experiments required to validate this compound as a topoisomerase inhibitor.

Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 200 ng of supercoiled plasmid DNA (e.g., pBR322), 2 µl of 10x topoisomerase I reaction buffer, and varying concentrations of this compound (or a known inhibitor as a positive control). Adjust the final volume to 18 µl with sterile distilled water.[5][6]

  • Enzyme Addition: Add 1-2 units of purified human topoisomerase I to each reaction tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[5][6]

  • Reaction Termination: Stop the reaction by adding 5 µl of 5x loading dye containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.[5]

  • Visualization: Stain the gel with ethidium (B1194527) bromide, destain with water, and visualize the DNA bands under UV light.[5][6] Supercoiled DNA will migrate faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of topoisomerase II's ability to separate catenated (interlocked) DNA circles, typically using kinetoplast DNA (kDNA).

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine 200 ng of kDNA, 2 µl of 10x topoisomerase II reaction buffer, 1 mM ATP, and varying concentrations of this compound (or a known inhibitor like etoposide). Adjust the final volume to 18 µl with sterile distilled water.[5][6]

  • Enzyme Addition: Add 1-2 units of purified human topoisomerase II to each reaction tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[5][6]

  • Reaction Termination: Stop the reaction by adding 5 µl of 5x loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.

  • Visualization: Stain the gel with ethidium bromide, destain, and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the amount of decatenated DNA.

In vivo Complex of Enzyme (ICE) Assay

The ICE assay is a cell-based method to determine if a compound acts as a topoisomerase "poison" by stabilizing the covalent topoisomerase-DNA cleavage complex in living cells.[5][6]

Protocol:

  • Cell Treatment: Treat cultured cancer cells with varying concentrations of this compound (or a known poison like camptothecin or etoposide) for a specified time.

  • Cell Lysis: Lyse the cells directly with a detergent solution (e.g., 1% sarkosyl) to trap the covalent complexes.

  • Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a cesium chloride gradient and centrifuge at high speed. This separates the protein-DNA complexes from free protein.[5][6]

  • Fractionation and Detection: Collect fractions from the gradient. The DNA-containing fractions are identified by their refractive index or UV absorbance.

  • Immunoblotting: Detect the amount of topoisomerase covalently bound to the DNA in each fraction using specific antibodies against topoisomerase I or II via slot-blot or dot-blot analysis. An increase in the topoisomerase signal in the DNA fractions of drug-treated cells compared to untreated cells indicates that the compound is a topoisomerase poison.

Visualizing the Path to Validation

The following diagrams illustrate the mechanism of topoisomerase inhibition and the experimental workflows for validating a potential inhibitor like this compound.

Topoisomerase_Inhibition_Pathway cluster_normal Normal Topoisomerase Activity cluster_inhibition Inhibition by this compound (Hypothesized) Supercoiled_DNA Supercoiled DNA Topo_Enzyme Topoisomerase (I or II) Supercoiled_DNA->Topo_Enzyme Binding Cleavage_Complex Transient Cleavage Complex Topo_Enzyme->Cleavage_Complex DNA Cleavage Catalytic_Inhibition Catalytic Inhibition Topo_Enzyme->Catalytic_Inhibition Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation Stabilized_Complex Stabilized Cleavage Complex (Poison) Cleavage_Complex->Stabilized_Complex Paeciloquinone_D This compound Paeciloquinone_D->Stabilized_Complex Stabilization Paeciloquinone_D->Catalytic_Inhibition Binding to Enzyme DNA_Breaks DNA Strand Breaks -> Apoptosis Stabilized_Complex->DNA_Breaks No_Relaxation No DNA Relaxation Catalytic_Inhibition->No_Relaxation

Caption: Mechanism of Topoisomerase Inhibition.

Validation_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Relaxation_Assay Topoisomerase I Relaxation Assay Inhibition_Data Determine IC50 (Topoisomerase Inhibition) Relaxation_Assay->Inhibition_Data Decatenation_Assay Topoisomerase II Decatenation Assay Decatenation_Assay->Inhibition_Data Validation Validation as a Topoisomerase Inhibitor Inhibition_Data->Validation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Cytotoxicity_Data Determine IC50 (Cytotoxicity) Cytotoxicity_Assay->Cytotoxicity_Data ICE_Assay In vivo Complex of Enzyme (ICE) Assay Poison_Confirmation Confirm Topoisomerase Poisoning Mechanism ICE_Assay->Poison_Confirmation Cytotoxicity_Data->Validation Poison_Confirmation->Validation Paeciloquinone_D This compound Paeciloquinone_D->Relaxation_Assay Paeciloquinone_D->Decatenation_Assay Paeciloquinone_D->Cytotoxicity_Assay Paeciloquinone_D->ICE_Assay

Caption: Experimental Workflow for Validation.

References

A Head-to-Head Battle of Fungal Metabolites: Paeciloquinone D vs. Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Paeciloquinone D, a novel anthraquinone (B42736) metabolite from the fungus Paecilomyces carneus, reveals its standing amongst other fungal-derived kinase inhibitors. This guide provides a head-to-head comparison of its inhibitory potency against key protein kinases, supported by experimental data and detailed protocols for researchers in drug discovery and development.

This compound, a member of the anthraquinone class of fungal secondary metabolites, has garnered interest for its biological activity, particularly its ability to inhibit protein kinases, which are crucial regulators of cellular processes and prominent targets in drug development. This guide offers a comparative overview of this compound's performance against other notable fungal metabolites, focusing on their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) protein tyrosine kinase and Protein Kinase C (PKC).

Quantitative Comparison of Kinase Inhibitory Activity

To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant fungal metabolites against various protein kinases. Lower IC50 values indicate greater potency.

Fungal MetaboliteTarget KinaseIC50 ValueSource OrganismReference
This compound Protein Kinase C (PKC) ~6 µM Paecilomyces carneus
Paeciloquinone Av-abl Protein Tyrosine Kinase0.4 µMPaecilomyces carneus[1]
Paeciloquinone Cv-abl Protein Tyrosine Kinase0.4 µMPaecilomyces carneus[1]
EmodinCasein Kinase 2 (CK2)2.8 µg/mL (~6.3 µM)Aspergillus, Penicillium, etc.[2]
Mitoxantrone (B413) (synthetic anthraquinone derivative for comparison)Protein Kinase C (PKC)8.5 µM-[3]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Based on the available data, this compound demonstrates notable inhibitory activity against Protein Kinase C, with a potency in the low micromolar range. Its fellow metabolites from P. carneus, Paeciloquinones A and C, exhibit potent and selective inhibition of the v-abl protein tyrosine kinase. Emodin, a widely studied fungal anthraquinone, shows comparable inhibitory potency against Casein Kinase 2.

Signaling Pathway Context: Kinase Inhibition

Protein kinases are integral components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below illustrates a simplified signaling pathway and the points of intervention for kinase inhibitors like this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds to Kinase_Cascade Kinase Cascade (e.g., Ras/Raf/MEK/ERK) EGFR->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates PKC Protein Kinase C (PKC) Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates Downstream_Effectors->Transcription_Factors Gene_Expression Gene Expression (Cell Proliferation, Survival, etc.) Transcription_Factors->Gene_Expression Regulates Paeciloquinone_D This compound Paeciloquinone_D->PKC Inhibits Other_Fungal_Metabolites Other Fungal Metabolites (e.g., Paeciloquinones A/C, Emodin) Other_Fungal_Metabolites->EGFR Inhibit Other_Fungal_Metabolites->Kinase_Cascade Inhibit

Caption: Simplified signaling pathway showing the role of EGFR and PKC and the inhibitory action of this compound and other fungal metabolites.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized experimental protocols for the kinase inhibition assays cited in this guide.

Protein Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol is based on the methods generally used for assessing the inhibition of EGFR protein tyrosine kinase.

Objective: To determine the in vitro inhibitory effect of a test compound on the activity of a specific protein tyrosine kinase.

Materials:

  • Purified protein tyrosine kinase (e.g., EGFR)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other means

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, MnCl₂, and dithiothreitol)

  • Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrates

  • Scintillation counter or appropriate detection instrument

Workflow Diagram:

G cluster_workflow Kinase Inhibition Assay Workflow A Prepare reaction mixture: - Assay buffer - Kinase - Substrate B Add test compound (e.g., this compound) at various concentrations A->B C Initiate reaction by adding ATP B->C D Incubate at a specific temperature (e.g., 30°C) for a defined time C->D E Stop the reaction D->E F Separate phosphorylated substrate E->F G Quantify phosphorylation (e.g., scintillation counting) F->G H Calculate % inhibition and determine IC50 G->H

Caption: A generalized workflow for a protein tyrosine kinase inhibition assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the purified kinase, and the specific peptide substrate.

  • Inhibitor Addition: Add the test compound at a range of concentrations. A control reaction with no inhibitor (or solvent only) should be included.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction, for example, by adding a solution like trichloroacetic acid (TCA).

  • Separation: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unreacted ATP, leaving the phosphorylated substrate bound to the paper.

  • Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter. For non-radioactive methods, quantification is performed according to the specific assay kit's instructions (e.g., fluorescence or luminescence measurement).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound emerges as a promising fungal metabolite with significant inhibitory activity against Protein Kinase C. While its potency is in the micromolar range, it adds to the growing arsenal (B13267) of natural products with potential therapeutic applications. The comparative data presented here, alongside detailed experimental protocols, provides a valuable resource for researchers working on the discovery and development of novel kinase inhibitors. Further head-to-head studies of this compound against a broader panel of kinases, and in comparison with a wider range of fungal metabolites under standardized assay conditions, will be crucial to fully elucidate its therapeutic potential and selectivity profile.

References

Safety Operating Guide

Proper Disposal of Paeciloquinone D: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of Paeciloquinone D, a quinone-based compound, designed for researchers, scientists, and drug development professionals.

This compound and related quinone compounds are known for their potential toxicity and environmental hazards.[1] Strict adherence to the disposal protocols outlined below is essential to mitigate risks and ensure compliance with safety regulations.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) and First Aid:

Proper handling and emergency preparedness are paramount when working with quinone-based compounds. The following table summarizes recommended PPE and first aid measures.

Aspect Recommendation Citation
Eye Protection Wear chemical safety goggles or a face shield.[1]
Hand Protection Wear protective gloves (e.g., nitrile rubber).[1]
Skin and Body Wear a lab coat and ensure skin is not exposed.[1]
Respiratory Use only in a well-ventilated area or with a fume hood. Avoid breathing dust/fumes.[1]
If Swallowed Immediately call a poison center or doctor. Do not induce vomiting.[1]
In Case of Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Call for medical assistance.[1]
In Case of Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing.[1]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to comply with general hazardous waste regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.

  • Segregate this compound waste from other waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.

2. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of quinones.

  • For solid waste, such as contaminated labware and PPE, use a securely sealed bag before placing it in the final waste container.

  • For liquid waste, use a sealable container, ensuring it is not overfilled (a maximum of 80% capacity is recommended to allow for vapor expansion).

3. Labeling:

  • The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid waste contaminated with this compound").

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area has secondary containment to manage any potential leaks or spills.

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and regulatory penalties.[2]

Experimental Workflow for Waste Management

The following diagram illustrates the workflow for managing this compound waste from generation to disposal.

A Waste Generation (this compound contaminated materials) B Segregate at Source A->B C Select Appropriate Hazardous Waste Container B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Date) C->D E Store in Designated Secure Area D->E F Arrange for Professional Disposal (Contact EHS or Contractor) E->F G Waste Collected and Transported for Disposal F->G

Caption: Workflow for the safe handling and disposal of this compound waste.

Logical Decision-Making for Disposal

The following flowchart provides a logical guide for making decisions regarding the disposal of materials potentially contaminated with this compound.

start Is the material contaminated with this compound? hazardous_waste Treat as Hazardous Waste start->hazardous_waste Yes non_hazardous_waste Dispose of according to standard lab procedures start->non_hazardous_waste No

Caption: Decision-making flowchart for this compound waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.